(1Z)-acetaldehyde hydrazone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C2H6N2 |
|---|---|
Molecular Weight |
58.08 g/mol |
IUPAC Name |
(Z)-ethylidenehydrazine |
InChI |
InChI=1S/C2H6N2/c1-2-4-3/h2H,3H2,1H3/b4-2- |
InChI Key |
SFYLHIMXJQGKGZ-RQOWECAXSA-N |
Isomeric SMILES |
C/C=N\N |
Canonical SMILES |
CC=NN |
Origin of Product |
United States |
Synthetic Methodologies for 1z Acetaldehyde Hydrazone and Its Derivatives
Direct Condensation Strategies
The most straightforward method for synthesizing acetaldehyde (B116499) hydrazone is the direct condensation of acetaldehyde with hydrazine (B178648). This reaction involves the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of acetaldehyde, followed by the elimination of a water molecule. While the reaction can proceed without a catalyst, its efficiency and stereochemical outcome are highly dependent on the reaction conditions.
The formation of the (1Z)-isomer of acetaldehyde hydrazone is a matter of kinetic versus thermodynamic control. The (Z)-isomer is generally the kinetically favored product, while the (E)-isomer is thermodynamically more stable. Consequently, achieving high Z-selectivity requires carefully optimized conditions that favor the kinetic product and prevent subsequent isomerization to the more stable E-form.
Key factors for optimizing Z-selectivity include:
Temperature: Lower reaction temperatures are crucial for isolating the kinetic (Z)-isomer. Maintaining room temperature or below can be a critical step.
Reaction Time: Shorter reaction times can help isolate the (Z)-isomer before it has a chance to equilibrate to the thermodynamically preferred (E)-isomer.
pH Control: The E/Z isomerization can be influenced by pH. While acid catalysis speeds up the initial condensation, it can also accelerate the isomerization to the more stable (E)-isomer. Therefore, minimizing or carefully controlling the amount of acid catalyst is essential.
Solvent Polarity: The rate of E/Z isomerization can be dependent on the polarity of the solvent, indicating that the choice of solvent can play a role in the stereochemical outcome.
An improved procedure for preparing the pure Z-isomer of the related acetaldehyde phenylhydrazone, which is the kinetically controlled product, has been described, highlighting that careful control of reaction parameters is paramount. The (Z)-isomer, once formed, can be thermally unstable and may convert back to the E configuration over time.
Catalysis is frequently employed to enhance the rate and yield of hydrazone formation. The catalyst typically functions by activating the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by hydrazine.
Various catalytic systems have been explored for hydrazone synthesis:
Brønsted Acid Catalysis: A catalytic amount of a weak acid, such as glacial acetic acid, is commonly used. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.
Lewis Acid Catalysis: Lewis acids have also been utilized to promote hydrazone synthesis. For instance, Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) has been reported as an effective catalyst for the formation of hydrazones from aromatic aldehydes and ketones. Reactions involving Lewis acidic boranes and hydrazones have also been studied.
Green Catalysis: In line with the principles of green chemistry, natural and biodegradable catalysts have been successfully applied. Citric acid, for example, has been shown to enhance reaction efficiency, leading to higher yields and shorter reaction times compared to uncatalyzed or conventionally catalyzed reactions.
Table 1: Comparison of Catalytic Approaches for Hydrazone Synthesis
| Catalyst Type | Example | Role in Reaction | Typical Conditions | Reference |
|---|---|---|---|---|
| Brønsted Acid | Acetic Acid | Protonates carbonyl oxygen, increasing its electrophilicity. | Catalytic amount in an alcoholic solvent (e.g., methanol). | |
| Lewis Acid | CeCl₃·7H₂O | Coordinates to the carbonyl oxygen, activating the carbonyl group. | Used with various aldehydes and ketones, often shortening reaction times. | |
| Green Catalyst | Citric Acid | Acts as a natural, non-toxic acid catalyst. | Increases reaction yields and reduces reaction times in an eco-friendly manner. |
Indirect Synthetic Routes
Beyond direct condensation, (1Z)-acetaldehyde hydrazone and its derivatives can be prepared through indirect methods that utilize different starting materials or involve the transformation of related functional groups.
Hydrazones can be synthesized from precursors other than aldehydes. These methods offer alternative pathways that can be advantageous in certain contexts, such as avoiding the direct handling of volatile aldehydes.
From Alkynes: A notable indirect route involves the reaction of acetylene (B1199291) with a 1,1-disubstituted hydrazine in the presence of a transition metal catalyst, such as a titanium-sulfur compound. This method couples the nitrogen of the hydrazine to a carbon atom of the acetylene triple bond, forming the acetaldehyde hydrazone backbone at room temperature and low pressure.
Hydrohydrazidation of Alkynes: A gold-catalyzed hydrohydrazidation of alkynes with various hydrazides provides a route to substituted keto-N-acylhydrazones under mild conditions. This demonstrates the principle of using an alkyne as the foundational precursor for the ethylidene moiety of the hydrazone.
Table 2: Indirect Synthesis from Non-Aldehyde Precursors
| Precursor | Reagent | Catalyst | Product Type | Reference |
|---|---|---|---|---|
| Acetylene | 1,1-Disubstituted Hydrazine | Titanium-Sulphur Complex | 2,2-Disubstituted Acetaldehyde Hydrazone | |
| Alkynes | Hydrazides | Gold Catalyst | Keto-N-Acylhydrazones |
Another indirect strategy involves the chemical transformation of other nitrogen-containing functional groups into the desired hydrazone.
Hydrazone Exchange: Simple, N-unsubstituted hydrazones, which can be challenging to purify, can be prepared via an exchange reaction. This involves first preparing a stable N,N-dimethylhydrazone, which is then treated with anhydrous hydrazine. The N,N-dimethylhydrazine group is exchanged for the unsubstituted hydrazine group, yielding the target compound in high purity.
From Azides: A variety of azides can be converted into pure hydrazones by reacting them with N,N-dimethylhydrazine in the presence of ferric chloride hexahydrate as a catalyst. This method represents a transformation from an azide (B81097) to a hydrazone.
Stereoselective Synthesis of this compound
The stereoselective synthesis of the (1Z)-isomer is fundamentally about controlling the kinetic versus thermodynamic pathways of the condensation reaction. As the kinetically formed product, the (1Z)-isomer's isolation in high purity requires preventing its isomerization to the more stable (E)-form.
The successful stereoselective synthesis hinges on the principles outlined in section 2.1.1. The reaction is typically performed under mild conditions, avoiding high temperatures and strong acid catalysis that would facilitate equilibration to the (E)-isomer. The choice of solvent and precise control over reaction time are also critical variables. While methods exist to promote E/Z isomerization using stimuli like pH changes or light, these are generally aimed at creating molecular switches rather than preparative synthesis of the less stable isomer.
Control of (Z)-Isomer Formation
The selective synthesis of the this compound isomer over its (E) counterpart is a nuanced challenge, as the (Z)-isomer is generally less stable. Control over the E/Z ratio is typically achieved through kinetic versus thermodynamic control, photochemical isomerization, or structural stabilization.
Kinetic vs. Thermodynamic Control : The formation of hydrazones is a reversible process. The (E)-isomer is usually thermodynamically favored due to reduced steric hindrance. To favor the (Z)-isomer, kinetic control can be employed, which involves running the reaction at low temperatures to trap the initially formed, less stable isomer before it can equilibrate to the more stable form. The reaction is typically acid-catalyzed, and adjusting the pH can influence the rate of both formation and isomerization acs.org.
Photochemical Isomerization : A common strategy to obtain the (Z)-isomer is through the irradiation of a solution of the thermodynamically stable (E)-isomer. UV light can provide the energy needed to overcome the rotational barrier of the C=N double bond, leading to a photostationary state that may be enriched in the (Z)-isomer researchgate.net. For some acylhydrazone derivatives, UV irradiation has been shown to effectively convert the E form to the Z isomer researchgate.net.
Structural Stabilization : In substituted hydrazones, the (Z)-isomer can be preferentially formed and stabilized through the introduction of specific functional groups. For instance, an intramolecular hydrogen bond can significantly stabilize the (Z)-conformation, making it the dominant or even exclusive product nih.gov. While this applies more directly to derivatives, it is a key strategy in designing syntheses that favor a Z-configuration.
The table below summarizes general strategies for influencing isomer formation.
| Strategy | Conditions | Expected Outcome |
| Thermodynamic Control | Higher temperatures, longer reaction times, acid/base catalysis | Favors the more stable (E)-isomer. |
| Kinetic Control | Low temperatures, short reaction times | May trap the less stable (Z)-isomer. |
| Photochemical Isomerization | UV irradiation of the (E)-isomer solution | Can produce a mixture enriched in the (Z)-isomer. |
| Structural Design | (For derivatives) Introduction of groups capable of intramolecular H-bonding | Can make the (Z)-isomer the thermodynamically favored product. |
Analysis of Stereochemical Purity
Determining the ratio of (Z) to (E) isomers is critical for characterizing a sample of acetaldehyde hydrazone. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful tool for distinguishing between hydrazone isomers in solution.
¹H NMR : The chemical shifts of protons, particularly the imine proton (N=CH) and the N-H proton, are distinct for each isomer. The spatial arrangement of the substituents around the C=N bond leads to different shielding or deshielding effects. For some arylhydrazones, the NH proton signal for E-isomers appears at a higher field (δ = 10-12.5 ppm) compared to Z-isomers nih.gov. The presence of both isomers in a sample results in a duplication of these characteristic signals rsc.org.
¹³C NMR : Similar to ¹H NMR, the carbon signals for the imine carbon and the adjacent methyl group will be duplicated if both isomers are present rsc.org.
Nuclear Overhauser Effect Spectroscopy (NOESY) : This 2D NMR technique is definitive for assigning stereochemistry. It detects protons that are close in space. For the (Z)-isomer, a cross-peak would be expected between the imine proton (N=CH) and the N-H proton, whereas for the (E)-isomer, an interaction between the imine proton and the methyl group protons would be more likely.
Chromatographic Methods : High-Performance Liquid Chromatography (HPLC) is an effective method for separating and quantifying mixtures of E and Z isomers, as the two forms often have different polarities and retention times acs.org. Thin-Layer Chromatography (TLC) can also be used for qualitative monitoring of isomerization reactions acs.org.
UV-Visible Spectroscopy : The E and Z isomers of hydrazones can have different absorption spectra. The more conjugated (E)-isomer often absorbs at a longer wavelength compared to the (Z)-isomer. This difference can be used to monitor isomer interconversion researchgate.netnih.gov.
The following table provides a summary of analytical methods.
| Technique | Principle of Differentiation | Application |
| ¹H & ¹³C NMR | Different chemical shifts for nuclei in the E and Z forms due to distinct electronic environments. | Quantification of isomer ratio by signal integration. |
| NOESY (2D NMR) | Detection of through-space interactions between nearby protons. | Unambiguous assignment of E and Z configuration. |
| HPLC | Different retention times based on polarity differences between isomers. | Separation and precise quantification of isomers. |
| UV-Vis Spectroscopy | Different maximum absorption wavelengths (λmax) for each isomer. | Monitoring isomerization processes. |
| X-Ray Crystallography | Provides the exact 3D structure of the molecule in the solid state. | Definitive structural confirmation of a single isomer in a crystal. nih.gov |
Advanced Functionalization and Derivatization Strategies
This compound is not only a synthetic target but also a versatile intermediate for building more elaborate molecules, including substituted analogues and various heterocyclic systems.
Synthesis of Substituted this compound Analogues
The basic acetaldehyde hydrazone scaffold can be readily modified at several positions to generate a diverse range of analogues.
Synthesis of C-Substituted Analogues : A method has been developed for the synthesis of 2,2-disubstituted acetaldehyde hydrazones. This process involves the titanium-catalyzed reaction of a 1,1-disubstituted hydrazine with acetylene at room temperature, which effectively couples one nitrogen atom and a carbon from the acetylene's triple bond to form the substituted hydrazone structure google.com.
Synthesis of N-Substituted Analogues : The nitrogen atoms of the hydrazone are nucleophilic and can be functionalized. A practical, base-promoted one-pot reaction allows for the condensation of an aldehyde with a hydrazine, followed by N-alkylation using an alkyl halide, to produce trisubstituted hydrazones in very good yields organic-chemistry.org. This tandem approach avoids issues of chemoselectivity and is tolerant of various functional groups organic-chemistry.org. Libraries of N-acyl substituted hydrazones, sometimes referred to as "peptoid hydrazones," can also be rapidly prepared by reacting a peptide-bound hydrazide with a series of different aldehydes nih.gov.
Preparation of Heterocyclic Compounds via this compound Intermediates
Hydrazones are well-established precursors for the synthesis of nitrogen-containing heterocyclic compounds, most notably through cycloaddition reactions. The C=N-N moiety of the hydrazone can act as a 1,3-dipole synthon.
Synthesis of Pyrazoles : Pyrazoles are a prominent class of five-membered heterocycles synthesized from hydrazones. One modern approach involves the [3+2] cycloaddition of an aldehyde hydrazone with an electron-deficient olefin. This reaction can be catalyzed by molecular iodine in the presence of an oxidant like tert-butyl hydroperoxide (TBHP) nih.gov. Another method utilizes a copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones to afford a broad range of pyrazole (B372694) derivatives nih.govorganic-chemistry.org. These reactions showcase the role of the hydrazone as a key building block, where it reacts with a two-carbon component to form the pyrazole ring.
The table below outlines selected synthetic routes to pyrazoles using aldehyde hydrazone intermediates.
| Catalyst/Reagents | Reactant Partner | Product Class | Reference |
| I₂, TBHP | Electron-deficient olefins | Substituted Pyrazoles | nih.gov |
| Cu(I) salts, O₂ | β,γ-Unsaturated systems | Substituted Pyrazoles | nih.govorganic-chemistry.org |
| Copper Catalyst | Maleimides | Pyrazole Derivatives | nih.gov |
These functionalization and derivatization strategies highlight the utility of this compound and its analogues as versatile intermediates in constructing a wide array of complex organic molecules.
Mechanistic Investigations of Reactions Involving 1z Acetaldehyde Hydrazone
Nucleophilic Reactivity Profiles
The nucleophilic character of (1Z)-acetaldehyde hydrazone is a defining feature of its reactivity. Both nitrogen atoms in the hydrazone group can act as nucleophiles, with the amino-type nitrogen exhibiting greater reactivity. soeagra.com The carbon atom of the hydrazone group can display both electrophilic and nucleophilic properties. soeagra.com
Addition Reactions to the Carbon-Nitrogen Double Bond
The carbon-nitrogen double bond in this compound is susceptible to nucleophilic addition. This reactivity is fundamental to various transformations. For instance, in the Wolff-Kishner reduction, the initial step involves the formation of a hydrazone, which then undergoes further reaction. fiveable.melibretexts.orglibretexts.org The mechanism of nucleophilic addition to the C=N bond is a key aspect of these reactions.
In the context of the Wolff-Kishner reduction, the hydrazone intermediate is deprotonated by a strong base, forming a hydrazone anion. libretexts.orglibretexts.orglibretexts.org This anion has a resonance structure that places a negative charge on the carbon atom, which is then protonated. libretexts.orglibretexts.orglibretexts.org This sequence of steps ultimately leads to the reduction of the carbonyl group to a methylene (B1212753) group. fiveable.me
The table below summarizes the key steps in the nucleophilic addition of hydrazine (B178648) to acetaldehyde (B116499) and the subsequent steps in the Wolff-Kishner reduction.
| Step | Description |
| 1 | Nucleophilic attack of hydrazine on the carbonyl carbon of acetaldehyde. numberanalytics.com |
| 2 | Proton transfer to form a tetrahedral intermediate. numberanalytics.com |
| 3 | Elimination of water to form this compound. numberanalytics.com |
| 4 | Deprotonation of the hydrazone by a strong base (in Wolff-Kishner). libretexts.orglibretexts.orglibretexts.org |
| 5 | Protonation of the resulting carbanion. libretexts.orglibretexts.orglibretexts.org |
Cycloaddition Pathways
This compound and its derivatives can participate in cycloaddition reactions, which are powerful methods for constructing cyclic compounds. ensta-paris.fr For instance, a novel approach for synthesizing functionalized tetrazoles involves a [3+2] cycloaddition of an azide (B81097) with an aldehyde hydrazone. rsc.org This reaction proceeds under mild conditions and demonstrates a broad substrate scope. rsc.org
Another example is the enantioselective transannular formal (3 + 2) cycloaddition of hydrazones derived from cycloalkenones, catalyzed by a chiral phosphoric acid. nih.gov This reaction yields complex adducts with high stereocontrol. nih.gov The resulting products can be converted into versatile chiral 1,3-diamines. nih.gov
The table below provides examples of cycloaddition reactions involving hydrazone derivatives.
| Reaction Type | Reactants | Catalyst/Conditions | Product |
| [3+2] Cycloaddition | Aldehyde hydrazone, Azide | Mild conditions | Functionalized tetrazole rsc.org |
| Transannular (3 + 2) Cycloaddition | Cycloalkenone-derived hydrazone | Chiral phosphoric acid | Bicyclic 1,3-diamine precursor nih.gov |
| [4+1] Cycloaddition | Azoalkenes (derived from hydrazones) | - | Heterocyclic scaffolds ensta-paris.fr |
Electrophilic Reactivity Profiles
The hydrazone functionality can also react with electrophiles. The two nitrogen atoms are potential sites for electrophilic attack. soeagra.com
Protonation and Alkylation Studies
Protonation is a fundamental electrophilic reaction. Studies on hydrazone hydrolysis indicate that the reaction is catalyzed in acidic environments and involves several proton transfer steps. nih.gov The mechanism of hydrolysis involves the nucleophilic addition of water to the protonated hydrazone, forming a carbinolamine intermediate, which then decomposes. nih.govresearchgate.net The site of protonation can influence the stability and reactivity of the hydrazone. nih.gov
Alkylation of aldehyde hydrazones is a versatile synthetic method. For example, (arenesulfonyl)hydrazone derivatives of aryl aldehydes can be readily alkylated by trialkylboranes in the presence of a base. acs.orgacs.org This reaction generates new organoboranes that can be further transformed into substituted alkanes or alcohols. acs.orgacs.org This method is tolerant of various functional groups. acs.orgacs.org The Enders SAMP/RAMP hydrazone alkylation is a well-established method for asymmetric α-alkylation of aldehydes and ketones. wikipedia.org This process involves the formation of a hydrazone with a chiral auxiliary, deprotonation to form an azaenolate, and subsequent reaction with an electrophile. wikipedia.org
The table below summarizes alkylation reactions of aldehyde hydrazones.
| Alkylating Agent | Hydrazone Derivative | Conditions | Product Type |
| Trialkylboranes | (Arenesulfonyl)hydrazone | Base | Substituted alkanes or alcohols acs.orgacs.org |
| Alkyl halides | SAMP/RAMP hydrazone | LDA, low temperature | α-Alkylated aldehydes or ketones wikipedia.org |
Halogenation and Related Electrophilic Substitutions
Halogenation of hydrazones provides a route to hydrazidoyl halides, which are versatile synthetic intermediates. acs.org For instance, the reaction of substituted hydrazones with halogens can yield these compounds. acs.org More recently, a method for the C–H trifluoromethylthiolation of aldehyde hydrazones has been developed. nih.gov This one-pot, two-step process involves an initial halogenation to form an N,N-hydrazonoyl bromide, followed by reaction with AgSCF3 to introduce the trifluoromethylthio group. nih.gov
Rearrangement Reactions
Another documented rearrangement is the palladium-catalyzed reaction of N-tosylhydrazones bearing allyl ethers. frontiersin.org This process involves the cleavage of a C-O bond and the formation of a C-N bond, leading to trans-olefin-substituted sulfonylhydrazones. frontiersin.org
Azo-hydrazo tautomerism, which can be considered a type of rearrangement, can occur via a researchgate.netnih.gov-hydrogen shift in certain α,β-unsaturated hydrazones. researchgate.net
Isomerization Mechanisms (Z/E Isomerization)
The carbon-nitrogen double bond (C=N) in hydrazones, including this compound, allows for the existence of geometric isomers, designated as Z (zusammen) and E (entgegen). The (1Z)-isomer is one of two possible configurations. The interconversion between these isomers, known as Z/E isomerization, is a dynamic process that can be influenced by various stimuli such as heat, light (photoisomerization), and catalysis (e.g., acid catalysis). mdpi.comscielo.br
The presence of an additional nitrogen atom in hydrazones diminishes the double-bond character of the C=N bond, which generally facilitates E/Z isomerization compared to simpler imines. mdpi.comscielo.br However, the relative stability of the isomers can vary significantly. In many cases, the (Z)-isomer is less stable and not readily observed unless stabilizing factors are present, such as the formation of an intramolecular hydrogen bond. mdpi.com
Mechanistic studies on hydrazone derivatives have proposed several pathways for isomerization:
Rotation: This mechanism involves rotation around the C=N double bond and proceeds through a polar transition state. scielo.brresearchgate.net
Inversion: This pathway involves a lateral shift of the substituent on the imine nitrogen through a non-polar, linear transition state. scielo.br
Tautomerization-Rotation: In systems capable of forming intramolecular hydrogen bonds, a proposed mechanism involves a hydrazone-azo tautomerization, followed by a low-energy rotation around the resulting C-N single bond. researchgate.net
Research on acetaldehyde-2,4-dinitrophenylhydrazone, a derivative of acetaldehyde hydrazone, has shown that while only the E-isomer is typically present in purified form, the addition of acid catalyzes the conversion to an equilibrium mixture of both Z and E isomers. chromatographyonline.com The equilibrium ratio is dependent on factors such as acid concentration. For instance, in the presence of phosphoric acid, an equilibrium Z/E isomer ratio of approximately 0.31 was observed. chromatographyonline.com
Table 1: Equilibrium Z/E Isomer Ratios for Various Aldehyde-2,4-dinitrophenylhydrazones in the Presence of Acid chromatographyonline.com
| Hydrazone Derivative | Equilibrium Z/E Ratio |
| Acetaldehyde-2,4-dinitrophenylhydrazone | 0.309 |
| Propionaldehyde-2,4-dinitrophenylhydrazone | 0.143 |
| Crotonaldehyde-2,4-dinitrophenylhydrazone | 0.093 |
| Acrolein-2,4-dinitrophenylhydrazone | 0.028 |
| 2-Butanone-2,4-dinitrophenylhydrazone | 0.154 |
Studies on acetaldehyde phenylhydrazone have also highlighted the critical role of Z/E isomerization in the melt phase to explain long-standing puzzles regarding its melting behavior. acs.org NMR studies demonstrated that different solid forms, despite having identical crystal structures (pure Z-isomer), melt into liquids with different initial Z/E isomer ratios, which then equilibrate over time. acs.org
Sigmatropic Rearrangements
The hydrazone functionality can serve as a trigger or a participating component in various sigmatropic rearrangements, which are pericyclic reactions involving the migration of a σ-bond across a π-electron system. While research may not always use this compound itself, studies on closely related acetaldehyde-derived hydrazones illustrate these transformations.
One notable example is the chromatographyonline.comacs.org-Wittig rearrangement . Chiral allyloxyacetaldehyde hydrazones have been utilized in stereoselective synthesis, undergoing chromatographyonline.comacs.org-sigmatropic rearrangements to produce protected γ,δ-unsaturated α-hydroxyaldehydes. acs.org
Another significant transformation is the denitrogenative acs.orgas-pub.com-sigmatropic rearrangement . In a palladium-catalyzed domino reaction, a hydrazone formed in situ from N-[(Z)-3-iodoallyl]-aminoacetaldehyde undergoes an intramolecular Heck reaction to produce an allylic diazene (B1210634) intermediate. researchgate.netnih.gov This intermediate then rapidly engages in a stereospecific acs.orgas-pub.com-sigmatropic rearrangement, extruding dinitrogen gas to furnish a 3-substituted tetrahydropyridine. researchgate.netnih.gov This cascade highlights how the hydrazone moiety enables a sequence of bond formations and rearrangements.
Furthermore, hydrazones can initiate reaction cascades involving acs.orgacs.org-sigmatropic rearrangements , such as the Claisen rearrangement. wiley.com In a tandem sequence, a hydrazone can be converted to a diazo alkane (via the Bamford-Stevens reaction), which then forms a diene. wiley.com This diene, if appropriately substituted with an allyl ether, can subsequently undergo a thermal or Lewis acid-catalyzed Claisen rearrangement. wiley.com These examples showcase the versatility of the hydrazone group in facilitating complex molecular reorganizations through various sigmatropic pathways. as-pub.com
Catalytic Transformations
Metal-Catalyzed Cross-Coupling Reactions
The hydrazone moiety derived from aldehydes like acetaldehyde can act as a versatile functional handle in transition-metal-catalyzed cross-coupling reactions. This strategy often involves converting the aldehyde into a hydrazone to modulate its reactivity, enabling transformations that are difficult to achieve with the aldehyde directly.
A key development is the use of hydrazones as carbene precursors or as directing groups for C-H activation.
Nickel-Catalyzed Cross-Coupling: A novel cross-coupling reaction between aldehydes and aryl halides has been developed using nickel catalysis, where the aldehyde is first converted to its hydrazone intermediate. rsc.org This reaction effectively merges the principles of a Wolff-Kishner reduction with classical cross-coupling, allowing for the formation of C-C bonds between aromatic aldehydes and aryl iodides or bromides. rsc.org
Rhodium-Catalyzed C-H Activation: Phenylhydrazones derived from aldehydes can undergo a Rh(III)-catalyzed double C-H activation and intramolecular C-H/C-H cross-coupling. nih.gov This process involves the metalation of an aryl C-H bond, followed by insertion into the aldehydic C-H bond of the hydrazone, ultimately leading to the synthesis of functionalized 1H-indazoles after reductive elimination. nih.gov
Palladium-Catalyzed Heck Reaction: As mentioned in section 3.3.2, Pd(0) catalysts are used in the asymmetric intramolecular Heck reaction of hydrazones derived from precursors like N-[(Z)-3-iodoallyl]-aminoacetaldehyde. researchgate.netnih.gov This reaction couples the C=N bond of the hydrazone with an iodoalkene moiety within the same molecule.
N-Tosylhydrazones derived from aldehydes are particularly important intermediates in transition-metal-catalyzed carbene-based cross-coupling reactions, significantly expanding the synthetic utility of the parent aldehydes. nih.gov
Table 2: Examples of Metal-Catalyzed Reactions Involving Aldehyde Hydrazone Derivatives
| Catalyst System | Hydrazone Type | Reaction Type | Product Class | Reference(s) |
| Ni(0) | Hydrazone | Cross-Coupling | Aryl-substituted alkanes | rsc.org |
| [RhCp*Cl2]2/AgOTf | Phenylhydrazone | C-H/C-H Cross-Coupling | 1H-Indazoles | nih.gov |
| Pd(OAc)2/(S,S)-sBuPHOX | Hydrazone | Intramolecular Heck Reaction | Tetrahydropyridines | researchgate.netnih.gov |
| Rh(I)/Chiral Diene | Hydrazone | Addition-Cyclization-Rearrangement | Cycloalkenes | researchgate.net |
Organocatalytic Activation of this compound
Organocatalysis provides a metal-free approach to activating hydrazones. A primary strategy involves leveraging the hydrazone moiety to induce an "umpolung" or reversal of polarity of the aldehyde carbon. Normally, the carbonyl carbon of an aldehyde is electrophilic. By converting it to a N,N-dialkylhydrazone, which is isoelectronic to an enamine, the α-carbon becomes nucleophilic. nih.gov
This nucleophilic character can be transferred through conjugated π-systems, a concept known as vinylogous reactivity. chemrxiv.org This principle has been applied to the asymmetric functionalization of electron-poor heteroaromatic systems. For example, a hydrazone derived from a heteroaromatic aldehyde can be activated by a chiral aminocatalyst (e.g., a MacMillan imidazolidinone) to participate in a Friedel-Crafts-type alkylation with α,β-unsaturated aldehydes, achieving excellent enantioselectivity. chemrxiv.org
Organocatalysis is also central to the formation of hydrazones themselves. The reaction between an aldehyde and a hydrazine is often slow at neutral pH and benefits from catalysis. While aniline (B41778) has been traditionally used, it requires high concentrations and has toxicity concerns. nih.gov Research has shown that simple, water-soluble molecules like anthranilic acids and other aminobenzoic acids are superior organocatalysts for both hydrazone and oxime formation. nih.gov The mechanism involves the formation of a more reactive imine intermediate between the catalyst and the aldehyde, which is then rapidly attacked by the hydrazine to yield the final hydrazone product. nih.gov This improved catalysis allows for rapid reactions even at low reactant concentrations. nih.gov
Furthermore, the catalytic activity of organocatalysts in hydrazone formation can be controlled. Using host-guest chemistry with macrocycles like cucurbit ru.nluril (CB ru.nl), the activity of an aniline catalyst can be reversibly suppressed by encapsulation and restored by adding a competitive guest molecule. d-nb.info This demonstrates a sophisticated level of control over the organocatalytic activation process. d-nb.info
Advanced Spectroscopic and Spectrometric Characterization of 1z Acetaldehyde Hydrazone
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure and dynamics of molecules in solution. For (1Z)-acetaldehyde hydrazone, NMR studies, particularly advanced 2D techniques, are crucial for unambiguous structural elucidation and conformational analysis.
Advanced 2D NMR Techniques for Structural Elucidation (COSY, HMQC, HMBC)
Two-dimensional (2D) NMR experiments, such as COSY, HMQC (or HSQC), and HMBC, are instrumental in establishing the connectivity of atoms within a molecule. youtube.comscience.govsdsu.edu
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In this compound, a cross-peak would be expected between the proton of the ethylidene group (=CH-) and the protons of the methyl group (-CH3), confirming their adjacent positions.
HMQC/HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to the carbons they are attached to (one-bond C-H correlation). youtube.comsdsu.edu For this compound, this would show a correlation between the ethylidene proton and its corresponding carbon, and the methyl protons with their carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds. youtube.comsdsu.edu This is particularly useful for identifying quaternary carbons and piecing together different fragments of a molecule. For instance, the protons of the methyl group would show a correlation to the ethylidene carbon, and the ethylidene proton would show a correlation to the carbon of the methyl group, further confirming the structure.
A hypothetical table of expected 2D NMR correlations for this compound is presented below:
| Proton (¹H) | COSY Correlation | HMQC/HSQC Correlation (¹³C) | HMBC Correlations (¹³C) |
| =CH- | -CH3 | C=N | -CH3 |
| -CH3 | =CH- | -CH3 | C=N |
| -NH2 | - | - | C=N |
Conformational Analysis via NMR Chemical Shifts and Coupling Constants
The (1Z) configuration of acetaldehyde (B116499) hydrazone indicates a specific geometry around the C=N double bond. ebi.ac.uk However, rotation around the N-N single bond can still occur, leading to different conformers. The relative populations of these conformers can be influenced by solvent effects and temperature. By analyzing the NMR data, particularly the coupling constants and through-space interactions observed in NOESY experiments, the predominant conformation in solution can be determined.
Vibrational Spectroscopy (FT-IR, Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a compound. researchgate.netmdpi.comelectronicsandbooks.com
Assignment of Characteristic Vibrational Modes
The FT-IR and Raman spectra of this compound would exhibit characteristic bands corresponding to the vibrations of its functional groups. nih.gov
A table of expected characteristic vibrational frequencies is provided below:
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretching | -NH2 | 3400-3200 |
| C-H stretching | -CH3, =CH- | 3000-2850 |
| C=N stretching | Imine | 1650-1600 nih.gov |
| N-H bending | -NH2 | 1650-1550 |
| C-H bending | -CH3, =CH- | 1470-1350 |
| C-N stretching | - | 1250-1020 |
| N-N stretching | - | 1100-900 |
The presence and position of these bands can confirm the identity of the compound.
Hydrogen Bonding Interactions and Conformational Effects
Hydrogen bonding can significantly influence the vibrational frequencies of the involved functional groups. d-nb.infobhu.ac.innih.gov In this compound, the -NH2 group can act as a hydrogen bond donor, and the nitrogen atom of the imine group can act as an acceptor. Intermolecular hydrogen bonding between molecules of acetaldehyde hydrazone would lead to a broadening and a shift to lower wavenumbers of the N-H stretching band in the FT-IR spectrum. bhu.ac.inuobabylon.edu.iq The extent of this shift can provide information about the strength of the hydrogen bonds.
Conformational changes can also affect the vibrational spectra. Different conformers may exhibit slightly different vibrational frequencies due to changes in bond angles and dipole moments. researchgate.net
Mass Spectrometry (MS)
Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. researchgate.netnist.gov
For this compound (C2H6N2, molecular weight: 58.08 g/mol ), the mass spectrum would show a molecular ion peak ([M]+) at m/z 58. ebi.ac.uknih.gov The fragmentation pattern would be characteristic of the molecule's structure. Common fragmentation pathways for hydrazones involve cleavage of the N-N bond and fragmentation of the alkyl chain. nih.govspectroscopyonline.com
A plausible fragmentation pattern for this compound is outlined in the table below:
| m/z | Ion | Possible Fragmentation Pathway |
| 58 | [C2H6N2]+• | Molecular Ion |
| 43 | [C2H5N]+• | Loss of •NH |
| 42 | [C2H4N]+ | Loss of •NH2 |
| 29 | [CH3N]+• | Cleavage of C-C bond |
| 28 | [CH2N]+ | Rearrangement and loss of H |
The analysis of these fragment ions helps to confirm the structure of this compound.
High-Resolution Mass Spectrometry for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a compound by measuring its mass with very high accuracy. For the underivatized this compound, the exact mass can be calculated from its molecular formula, C₂H₆N₂. The dihydrate form has also been noted in databases. nih.gov More commonly, the DNPH derivative (C₈H₈N₄O₄) is analyzed. nist.gov HRMS provides unambiguous confirmation of a compound's molecular formula, which is the first step in its structural identification. escholarship.org The coupling of liquid chromatography with HRMS is particularly powerful for identifying and quantifying such compounds in complex mixtures, like e-cigarette aerosols or environmental samples. escholarship.org
| Compound | Molecular Formula | Theoretical Exact Mass (Da) | Source |
|---|---|---|---|
| This compound | C₂H₆N₂ | 58.0531 | Calculated |
| Acetaldehyde Hydrazone Dihydrate | C₂H₁₀N₂O₂ | 94.0742 | nih.gov |
| Acetaldehyde 2,4-dinitrophenylhydrazone | C₈H₈N₄O₄ | 224.0545 | nist.gov |
Fragmentation Pathways and Isomeric Differentiation by MS/MS
Tandem mass spectrometry (MS/MS) provides detailed structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. For hydrazones, particularly DNPH derivatives analyzed via atmospheric pressure chemical ionization (APCI) in negative mode, the deprotonated molecule [M-H]⁻ serves as the precursor ion. wiley.comresearchgate.net
The fragmentation of aliphatic aldehyde-DNPH derivatives follows distinct pathways. They typically show a prominent fragment ion at m/z 163 and another at m/z 152. wiley.com Saturated aldehydes also produce a characteristic [M-H-30]⁻ ion. nih.gov These fragmentation patterns are crucial for structural elucidation and for differentiating aldehyde hydrazones from ketone hydrazones. Ketone derivatives, for instance, show little to no formation of the m/z 163 fragment but exhibit a highly abundant [M-H-30]⁻ ion. wiley.com A classification scheme based on these unique fragmentation pathways allows for the confident identification of carbonyl compounds. nih.gov
| Precursor Ion | Characteristic Fragment Ion (m/z) | Proposed Neutral Loss / Structure | Relevance |
|---|---|---|---|
| [M-H]⁻ | 163 | - | Characteristic of aliphatic aldehyde-DNPHs. nih.gov |
| [M-H]⁻ | 152 | - | Observed in aliphatic aldehyde-DNPHs. wiley.com |
| [M-H]⁻ | [M-H-30]⁻ | Loss of NO | Prominent in saturated aldehydes; highly abundant in ketones. wiley.comnih.gov |
| [M+H]⁺ | [M+H-17]⁺ | Loss of •OH | Diagnostic loss from the DNPH moiety in positive ion mode. nih.gov |
X-ray Crystallography of this compound Derivatives
Solid-State Structural Elucidation
Single-crystal X-ray diffraction studies on hydrazone derivatives confirm their expected structures unequivocally. jyu.fimdpi.com For example, the analysis of a 4-benzyloxycyclohexanone hydrazone derivative revealed that the benzyloxy substituent adopts an axial conformation in the solid state. nih.gov Similarly, studies on isatin-s-triazine hydrazone derivatives have confirmed their structures, with one example crystallizing in the triclinic system with a P-1 space group. jyu.fi In the case of azo dyes that can exist in tautomeric forms, X-ray studies have shown that the hydrazone form can be predominant in the solid state. iucr.org These analyses provide precise geometric parameters that can be compared with theoretical calculations from methods like Density Functional Theory (DFT). nih.govmdpi.com
| Crystallographic Parameter | Value for an Isatin-s-Triazine Hydrazone Derivative (6c) | Source |
|---|---|---|
| Crystal System | Triclinic | jyu.fi |
| Space Group | P-1 | jyu.fi |
| a (Å) | 10.3368(6) | jyu.fi |
| b (Å) | 11.9804(8) | jyu.fi |
| c (Å) | 12.7250(5) | jyu.fi |
| α (°) | 100.904(4) | jyu.fi |
| β (°) | 107.959(4) | jyu.fi |
| γ (°) | 109.638(6) | jyu.fi |
| Interaction Type | Description / Example | Significance |
|---|---|---|
| N—H⋯O Hydrogen Bond | Often observed as an intramolecular bond in hydrazone structures. iucr.org | Stabilizes the molecular conformation. |
| C—H⋯O Hydrogen Bond | A common intermolecular interaction linking adjacent molecules. iucr.org | Contributes significantly to crystal packing, with O⋯H contacts making up 28.5% of the Hirshfeld surface in one study. iucr.org |
| π–π Stacking | Occurs between aromatic rings of adjacent molecules, with typical centroid-to-centroid distances of 3.6-3.9 Å. frontiersin.org | Connects molecules into extended supramolecular assemblies. frontiersin.org |
| H⋯H Contacts | Van der Waals interactions between hydrogen atoms on neighboring molecules. | Often make the largest percentage contribution (e.g., 35-57%) to the overall crystal packing. mdpi.com |
Computational Chemistry and Theoretical Studies of 1z Acetaldehyde Hydrazone
Electronic Structure and Bonding Analysis
The arrangement of electrons and the nature of the chemical bonds in (1Z)-acetaldehyde hydrazone are fundamental to its stability and reactivity. Computational methods allow for a detailed analysis of these features at a quantum mechanical level.
The electronic structure and energetics of this compound have been investigated using high-level ab initio quantum chemical methods. scu.edu.twresearchgate.net These calculations aim to solve the electronic Schrödinger equation to provide accurate descriptions of molecular properties.
Prominent among the methods used is the Gaussian-4 (G4) theory. scu.edu.twscispace.com G4 theory is a composite computational protocol that approximates a high-level calculation through a series of lower-level calculations, aiming for high accuracy in thermochemical data such as energies and enthalpies. Additionally, the coupled-cluster method with single, double, and perturbative triple excitations, extrapolated to the complete basis set limit (CCSD(T)/CBS), has been employed. scu.edu.twscispace.comacs.org This method is often considered the "gold standard" in quantum chemistry for its high accuracy in calculating electronic energies. While these advanced computations have been performed to determine the energetics of the molecule and its transition states, detailed tables of the optimized geometric parameters, such as specific bond lengths and angles for the ground state of this compound, are not explicitly detailed in the surveyed literature. acs.orgresearchgate.net
Density Functional Theory (DFT) is another widely used quantum chemical method for studying hydrazones, often employing functionals like B3LYP or M06. researchgate.netnih.govmdpi.com DFT methods are instrumental in optimizing molecular geometries and exploring reaction pathways for a wide range of hydrazone derivatives. mdpi.comnih.gov
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comsemanticscholar.org The energy of the HOMO relates to a molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept them. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. mdpi.com
For hydrazones in general, the HOMO is typically a π-orbital with significant electron density on the C=N-N fragment, while the LUMO is the corresponding π* antibonding orbital. nih.gov While FMO analysis is a standard procedure in the computational study of hydrazone derivatives, specific calculated energy values for the HOMO, LUMO, and the resulting energy gap for this compound are not a focus of the primary literature centered on its thermal isomerization. mdpi.comnih.govresearchgate.net
Conformational Landscape Exploration
This compound can exist in different spatial arrangements, or conformations, due to the rotation around its single bonds and the possibility of inversion at the nitrogen atom. Understanding this conformational landscape is key to explaining its dynamic behavior.
The potential energy surface (PES) represents the energy of a molecule as a function of its geometry. Computational studies explore the PES to locate energy minima, which correspond to stable isomers, and saddle points, which correspond to the transition states that connect them. researchgate.netresearchgate.net For the Z/E isomerization of acetaldehyde (B116499) hydrazone, the PES has been computationally investigated to identify the stable (1Z) and (1E) isomers and the transition states that govern their interconversion. scu.edu.twresearchgate.net This mapping reveals the energy required for the molecule to switch between its geometric forms.
The conversion of the (1Z) isomer to the (1E) isomer can occur through two primary pathways: rotation around the C=N double bond or inversion at the imino nitrogen atom. Both pathways involve surmounting a significant energy barrier. High-level computational studies have been performed to determine the Gibbs free energy of activation (ΔG‡) for these processes. scu.edu.twresearchgate.net The calculated barriers provide a quantitative measure of how fast these isomerization processes occur.
A key study calculated these barriers in a cyclohexane (B81311) solvent environment at 298.15 K using G4 and CCSD(T)/CBS methods. scu.edu.twresearchgate.net The results show a clear energetic preference for one pathway over the other, as detailed in the table below.
| Isomerization Pathway | Computational Method | ΔG‡ (kcal/mol) |
|---|---|---|
| Rotation (around C=N) | G4 | 32.2 |
| Rotation (around C=N) | CCSD(T)/CBS//G4 | 32.1 |
| Inversion (at N) | G4 | 27.5 |
| Inversion (at N) | CCSD(T)/CBS//G4 | 27.7 |
Reaction Mechanism Modeling
Computational modeling is essential for elucidating the step-by-step process of chemical reactions. For this compound, theoretical studies have focused on modeling its thermal Z → E isomerization. scu.edu.twresearchgate.net
The two competing mechanisms, rotation and inversion, have been thoroughly investigated. nih.govresearchgate.net The rotational pathway involves a twisting motion around the C=N bond, passing through a transition state where the p-orbitals comprising the π-bond are orthogonal. The inversion pathway proceeds through a more linear C-N-N transition state, where the lone pair on the imino nitrogen moves from one side of the molecular plane to the other.
The computational results, based on the Gibbs free energies of activation, indicate that the inversion mechanism is the favored pathway for the thermal isomerization of this compound. scu.edu.twresearchgate.net The energy barrier for inversion is calculated to be approximately 4.4 to 4.6 kcal/mol lower than the barrier for rotation. scu.edu.tw This suggests that the Z/E isomerization proceeds predominantly via the planar inversion transition state rather than the torsional rotation mechanism.
Transition State Localization and Energy Barrier Calculation
Computational chemistry provides powerful tools for elucidating reaction mechanisms by locating transition states (TS) and calculating their associated energy barriers. For this compound, a significant area of theoretical investigation has been its thermal isomerization to the more stable E-isomer.
Research by Shih-I Lu, utilizing high-level computational methods, has provided detailed insights into this process. scispace.comscu.edu.twacs.org The Gibbs energy of activation (ΔG‡) for the thermal isomerization of this compound was calculated using sophisticated approaches like the Gaussian-4 (G4) theory and the Coupled Cluster with Singles, Doubles, and perturbative Triples [CCSD(T)] method with complete basis set (CBS) extrapolation. scispace.comacs.org These methods are known for their high accuracy in predicting thermochemical data.
The study focused on two primary pathways for the Z to E isomerization: rotation around the N-N single bond and rotation around the C=N double bond. The calculations revealed that the rotation around the C=N bond is the more favorable pathway. The transition state for this process involves a linear geometry of the C-N-N fragment.
The calculated energy barriers provide a quantitative measure of the reaction kinetics. For instance, the Gibbs energy of activation is a critical parameter for understanding the rate at which the isomerization occurs at a given temperature. Such computational studies on hydrazone exchange reactions have shown that the pathway involving protonation of the hydrazone nitrogen, followed by the rate-determining attack of a hydrazide, often has the lowest free energy barrier. ljmu.ac.uk While this specific study was on hydrazone exchange, the principles of locating the lowest energy barrier pathway are fundamental and applicable to isomerization as well. ljmu.ac.uk
Table 1: Calculated Energy Barriers for Isomerization of this compound This table is representative of typical computational outputs. Actual values are dependent on the specific computational model and level of theory employed.
| Isomerization Pathway | Level of Theory | Calculated ΔG‡ (kcal/mol) |
|---|---|---|
| Rotation about C=N bond | G4 Theory | 25.8 |
| Rotation about C=N bond | CCSD(T)/CBS | 26.1 |
These theoretical findings are crucial for understanding the stability and reactivity of this compound, indicating a significant energy barrier must be overcome for it to convert to its more stable (1E) counterpart.
Solvent Effects on Reactivity
The chemical reactivity of a molecule can be significantly influenced by the solvent in which it is dissolved. Computational chemistry models these influences through implicit and explicit solvent models. rsc.org For reactions involving hydrazones, solvents can alter reaction rates and even change the operative mechanism by stabilizing or destabilizing reactants, transition states, and products to different extents. rsc.orgrsc.org
In the context of this compound, solvent effects can be studied computationally for reactions such as its formation or isomerization.
Implicit Solvation Models: Methods like the Polarizable Continuum Model (PCM) are widely used. researchgate.net In this approach, the solvent is treated as a continuous medium with a specific dielectric constant. This model is computationally efficient and captures the bulk electrostatic effects of the solvent. For example, a polar solvent would be expected to stabilize polar species, including zwitterionic transition states that can occur in hydrazone formation or hydrolysis. rsc.org
Explicit Solvation Models: In this more computationally intensive approach, individual solvent molecules are included in the calculation. This allows for the modeling of specific short-range interactions, such as hydrogen bonding between the solvent and the hydrazone's -NH2 group or imine nitrogen. rsc.org Studies on hydrazone synthesis have shown that specific water molecules can act as catalysts by participating directly in the proton transfer steps of the reaction, thereby lowering the activation energy. rsc.org
For the isomerization of this compound, a polar solvent would likely have a differential effect on the stability of the Z-isomer, the E-isomer, and the transition state. The transition state, which may have a higher dipole moment than the ground states, could be preferentially stabilized by a polar solvent, thus lowering the energy barrier to isomerization compared to the gas phase. rsc.org The choice of solvent can therefore be a critical factor in controlling the outcome and rate of reactions involving this compound. numberanalytics.com
Spectroscopic Property Prediction
Computational Prediction of NMR Chemical Shifts and Coupling Constants
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation in chemistry. Computational methods, particularly Density Functional Theory (DFT), have become invaluable for predicting the NMR spectra of molecules, aiding in signal assignment and structural verification. nih.gov
The prediction of ¹H and ¹³C NMR chemical shifts for this compound can be performed using the Gauge-Independent Atomic Orbital (GIAO) method, which is a standard approach for calculating magnetic shielding tensors. nih.gov The accuracy of these predictions is highly dependent on the chosen level of theory (functional) and basis set. nih.gov
Commonly used functionals include B3LYP and PBE0, often paired with basis sets like 6-311+G(2d,p) or larger. researchgate.netjocpr.com The process involves:
Optimizing the geometry of the this compound molecule at a chosen level of theory.
Performing a GIAO calculation on the optimized structure to obtain the absolute isotropic shielding values for each nucleus.
Referencing these values against the calculated shielding of a standard compound (e.g., Tetramethylsilane, TMS) to yield the chemical shifts (δ).
The predicted chemical shifts can distinguish between the geometrically distinct protons and carbons in the molecule. For example, the protons of the methyl group (CH₃) and the aldehyde proton (CH) are expected to have distinct chemical shifts, as are the two protons on the terminal nitrogen (-NH₂), which may not be magnetically equivalent. jocpr.com
Table 2: Representative Predicted NMR Chemical Shifts (δ, ppm) for this compound These values are illustrative and depend on the computational method and solvent model used. Predictions are typically compared with experimental data for validation.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C H₃-CH=N-NH₂ | 1.9 - 2.2 | 18 - 22 |
| CH₃-C H=N-NH₂ | 6.8 - 7.2 | 140 - 145 |
| CH₃-CH=N-NH ₂ | 4.5 - 5.5 | N/A |
Computational prediction of spin-spin coupling constants (J-couplings) is also possible, providing further structural detail, though it is a more computationally demanding task.
Simulated Vibrational Spectra
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the molecular vibrations of a compound. Computational chemistry can simulate these spectra by calculating the harmonic vibrational frequencies. orientjchem.org These simulations are instrumental in assigning experimental spectral bands to specific molecular motions. mdpi.com
For this compound, a frequency calculation is typically performed on the previously optimized molecular geometry. The calculation yields a set of vibrational modes, each with a corresponding frequency (in cm⁻¹) and intensity (for IR) or activity (for Raman). orientjchem.org
Key vibrational modes for this compound include:
N-H stretching of the amine group
C-H stretching of the methyl and methine groups
C=N stretching of the imine group
N-N stretching of the hydrazine (B178648) backbone
Various bending modes (scissoring, rocking, wagging)
It is common for calculated harmonic frequencies to be higher than experimental values due to the neglect of anharmonicity. mdpi.com Therefore, the calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. Comparing the simulated and experimental spectra allows for a detailed and confident assignment of the vibrational bands. mdpi.com
Table 3: Representative Predicted Vibrational Frequencies (cm⁻¹) for this compound Calculated harmonic frequencies are typically scaled to facilitate comparison with experimental data.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹, scaled) | Expected Intensity |
| N-H stretching | 3300 - 3450 | Medium-Strong |
| C-H stretching (sp²) | 3000 - 3100 | Medium |
| C-H stretching (sp³) | 2900 - 3000 | Medium |
| C=N stretching | 1620 - 1660 | Strong |
| N-H bending | 1580 - 1620 | Medium-Strong |
| N-N stretching | 1100 - 1150 | Weak-Medium |
Applications of 1z Acetaldehyde Hydrazone in Organic Synthesis
Building Blocks for Heterocyclic Systems
The intrinsic reactivity of the hydrazone functional group makes (1Z)-acetaldehyde hydrazone an excellent synthon for the construction of nitrogen-containing heterocyclic rings. It can act as a multi-atom component in cycloaddition reactions, providing a straightforward route to both five-membered and larger ring systems that are prevalent in pharmaceuticals and agrochemicals.
Synthesis of Pyrazoles and Related Five-Membered Rings
This compound is a key precursor for synthesizing five-membered heterocyclic compounds, most notably pyrazoles and their derivatives. These reactions often proceed through cycloaddition pathways where the hydrazone provides a C-N-N fragment.
One of the most powerful methods for constructing pyrazole (B372694) rings is the [3+2] cycloaddition reaction. beilstein-journals.orgnih.gov In this process, the hydrazone (or a derivative like a nitrile imine generated in situ) acts as a three-atom component, reacting with a two-atom component (a dipolarophile), such as an alkyne or a strained alkene. For instance, trifluoroacetaldehyde (B10831) hydrazones undergo [3+2] cycloaddition with glyoxals to produce highly functionalized 4-hydroxy-3-trifluoromethylpyrazoles. beilstein-journals.org Similarly, reactions with α,β-unsaturated ketones can yield polysubstituted pyrazolidines and pyrazolines, which can be subsequently oxidized to pyrazoles. beilstein-journals.org
Aldehyde hydrazones can also be used to synthesize other five-membered heterocycles. A notable example is the synthesis of functionalized tetrazoles through a [3+2] cycloaddition of an azide (B81097) with an aldehyde hydrazone. rsc.orgrsc.org This transformation proceeds via an aminyl radical-polar crossover strategy under mild conditions. rsc.org Furthermore, various other five-membered rings like 1,3,4-thiadiazoles can be synthesized from acylhydrazone derivatives through oxidative cyclization reactions. arabjchem.org
The table below summarizes various synthetic strategies using aldehyde hydrazones to form five-membered rings.
| Heterocycle | Reaction Type | Reactants | Key Features |
| Pyrazoles | [3+2] Cycloaddition | Aldehyde Hydrazone + Alkyne/Enone | Forms highly substituted pyrazole or pyrazoline rings. Often catalyzed by metals like copper. sioc-journal.cn |
| Pyrazoles | Oxidative C-N Bond Formation | α,β-Unsaturated Aldehyde + Hydrazine (B178648) Salt | I₂-mediated metal-free synthesis that proceeds via an in situ hydrazone intermediate. |
| Tetrazoles | [3+2] Cycloaddition | Aldehyde Hydrazone + Azide | Proceeds via an aminyl radical-polar crossover mechanism. rsc.org |
| Pyrazolines | 1,3-Dipolar Cycloaddition | Trifluoroacetaldehyde Hydrazone + Ethenyl Ketone | Diastereoselective reaction leading to polysubstituted pyrazolines. beilstein-journals.org |
| 1,3,4-Thiadiazoles | Oxidative Cyclization | Acylhydrazone + Oxidant | The hydrazone exists in equilibrium with a closed-ring tautomer which is oxidized. arabjchem.org |
Formation of Larger Ring Systems
While less common than the synthesis of five-membered rings, aldehyde hydrazones are employed in strategies to form larger cyclic structures, including macrocycles. These methods often leverage the reversible nature of hydrazone bond formation or engage the C=N bond in ring-closing metathesis reactions.
Hydrazone-olefin ring-closing metathesis has emerged as a strategy for forming cyclic structures. wiley.comthieme-connect.com In this reaction, a molecule containing both a hydrazone and an olefin moiety can undergo cyclization mediated by a ruthenium alkylidene catalyst. This approach has been successfully applied to form five- and six-membered rings. wiley.com Although the formation of larger rings like cycloheptene (B1346976) via this method can be challenging due to entropic factors, it represents a potential pathway for macrocyclization. wiley.com
A more prevalent strategy for constructing macrocycles relies on dynamic combinatorial chemistry (DCC). mdpi.com In DCC, reversible reactions are used to generate a library of interconverting molecules, from which a thermodynamically stable product can be templated and amplified. The formation of the acylhydrazone bond from an aldehyde and a hydrazide is a key reversible reaction in this context. nih.gov By designing building blocks with strategically placed aldehyde and hydrazide functionalities, complex macrocyclic bis-hydrazones can be synthesized in a one-pot reaction. thieme-connect.comtcu.edu This method allows for the self-assembly of large, well-defined cyclic structures under thermodynamic control. mdpi.com
Precursors for Nitrogen-Containing Fine Chemicals
This compound serves as a valuable intermediate in the synthesis of essential nitrogenous compounds like amines and other imines. Its functional group can be readily transformed through reduction or hydrolysis and subsequent condensation, providing access to a diverse range of fine chemicals.
Intermediate in the Synthesis of Amines and Imines
The hydrazone functional group can also be used to synthesize other imines. bham.ac.uk The C=N bond of a hydrazone can be hydrolyzed, typically under acidic conditions, to regenerate the parent aldehyde (acetaldehyde) and the hydrazine. researchgate.net The liberated acetaldehyde (B116499) can then be reacted with a different primary amine to form a new imine in a condensation reaction. This sequence allows for the conversion of a hydrazone into a variety of other imine structures, making it a useful synthetic interchange point.
Role in the Construction of Natural Product Cores (synthetic strategies only)
The unique reactivity of the hydrazone moiety has been harnessed in elegant strategies for the construction of complex core structures found in natural products. These strategies often involve intramolecular cycloadditions or rearrangements where the hydrazone is a key reactive intermediate.
A prominent example is the use of an intramolecular [3+2] cycloaddition of a diazo compound, generated in situ from a hydrazone, in the total synthesis of the diterpenoid waihoensene. beilstein-journals.org In this strategy, a complex aldehyde is first converted to its hydrazone. Treatment with a base generates a transient diazo compound which then undergoes an intramolecular cycloaddition with a tethered alkene to rapidly construct the intricate polycyclic core of the natural product. beilstein-journals.org
Another powerful transformation involving hydrazones is the Shapiro reaction. This reaction uses a tosylhydrazone derivative of a ketone or aldehyde to generate a vinyllithium (B1195746) species, which is a versatile nucleophile for C-C bond formation. This synthetic strategy was employed in the total synthesis of the marine-derived bromotryptamine alkaloids vannusal A and B, where a key fragment was constructed using a Shapiro reaction to couple an aldehyde with a tris-hydrazone derivative. nih.gov
Ligands in Coordination Chemistry
Hydrazones, including those derived from acetaldehyde, are effective ligands in coordination chemistry. ijrps.com They possess multiple donor atoms—the imine nitrogen and often a carbonyl oxygen in the case of acylhydrazones—that can chelate to metal ions to form stable complexes. ictp.itresearchgate.net The ability of the hydrazone ligand to coordinate in either its neutral or deprotonated form adds to its versatility. researchgate.net
Acetaldehyde hydrazones derived from acyl hydrazides, such as acetaldehyde valeric acid hydrazone, have been shown to form complexes with transition metals like copper(II) and nickel(II). asianpubs.orgasianpubs.org In these cases, the hydrazone typically acts as a bidentate ligand, coordinating to the metal center through the carbonyl oxygen and the azomethine nitrogen, forming a stable five-membered chelate ring. ictp.itasianpubs.orgasianpubs.org The resulting complexes often exhibit distinct geometries, such as octahedral or tetrahedral, depending on the metal and other coordinating species. chemistryjournal.net
More complex hydrazone ligands can exhibit different coordination modes. For example, ligands with additional donor groups in their backbone can coordinate in a tridentate (e.g., ONO, NNN) or even higher polydentate fashion. researchgate.netnih.gov The study of these metal-hydrazone complexes is an active area of research, driven by their potential applications in catalysis and materials science. chemistryjournal.net
The table below provides examples of metal complexes formed with acetaldehyde-derived hydrazone ligands.
| Ligand | Metal Ion | Coordination Mode | Resulting Complex Formula | Geometry |
| Acetaldehyde Valeric Acid Hydrazone | Cu(II) | Bidentate (O, N) | [Cu(L)₂]SO₄ | Not Specified |
| Acetaldehyde Valeric Acid Hydrazone | Ni(II) | Bidentate (O, N) | [Ni(L)₂]SO₄ | Not Specified |
| Acetaldehyde Isovaleric Acid Hydrazone | Cu(II) | Bidentate (O, N) | [Cu(L)₂]SO₄ | Not Specified |
| Acetaldehyde Isovaleric Acid Hydrazone | Ni(II) | Bidentate (O, N) | [Ni(L)₂]SO₄ | Not Specified |
| 2-Pyridinecarboxaldehyde Phenylhydrazone | Ti | Tridentate (N,N,N) | [Ti(L)(fulvene)] | Not Specified |
| Salicylaldehyde Phenylhydrazone | Ti | Tridentate (N,N,O) | [Ti(L)(fulvene)] | Not Specified |
| Note: These are examples of related aldehyde hydrazone complexes demonstrating higher coordination modes. nih.gov |
Synthesis of Metal-Hydrazone Complexes
This compound, with its terminal NH2 group and the imine nitrogen, can act as a bidentate ligand, coordinating with various transition metals to form stable complexes. The synthesis of these complexes typically involves the reaction of the hydrazone with a metal salt in a suitable solvent. chemistryjournal.net The coordination often occurs through the imine nitrogen and the terminal amino nitrogen, forming a five-membered chelate ring, which imparts stability to the complex.
While specific studies detailing a wide range of metal complexes with this compound are limited, the general principles of hydrazone coordination chemistry suggest the potential for forming complexes with metals like copper, nickel, cobalt, and zinc. nih.govmdpi.com The properties of these complexes, such as their geometry, electronic structure, and subsequent reactivity, are influenced by the nature of the metal ion and the reaction conditions.
Table 1: Potential Metal Complexes of this compound and Their Anticipated Properties
| Metal Ion | Potential Complex Formula | Expected Geometry | Potential Application |
| Cu(II) | [Cu(C2H6N2)2]Cl2 | Square Planar or Distorted Octahedral | Catalysis, Antimicrobial agents |
| Ni(II) | [Ni(C2H6N2)2]Cl2 | Square Planar or Octahedral | Catalysis, Magnetic materials |
| Co(II) | [Co(C2H6N2)3]Cl2 | Octahedral | Catalysis, Pigments |
| Zn(II) | [Zn(C2H6N2)2]Cl2 | Tetrahedral | Luminescent materials |
Note: This table is predictive and based on the general coordination chemistry of hydrazones.
Application in Catalysis (e.g., asymmetric catalysis)
Metal-hydrazone complexes are known to exhibit significant catalytic activity in various organic transformations. analis.com.my The catalytic prowess of these complexes stems from the ability of the metal center to activate substrates and the ligand's influence on the stereochemical outcome of the reaction.
Although research explicitly detailing the catalytic applications of this compound complexes is scarce, related studies on simple aldehyde hydrazones provide insights. For instance, ruthenium-catalyzed asymmetric addition of aldehyde hydrazones to ketones has been demonstrated, showcasing the potential of these systems in creating chiral molecules. nih.gov In such reactions, the hydrazone acts as a latent carbanion equivalent.
Furthermore, the field of asymmetric catalysis has seen the use of chiral ligands derived from hydrazones to induce enantioselectivity in metal-catalyzed reactions. rsc.org While this compound itself is achiral, it can be derivatized with chiral auxiliaries to create ligands for asymmetric synthesis. The development of such catalytic systems is an active area of research. acs.org
Material Science Applications (excluding polymer/drug applications)
The unique electronic and structural properties of hydrazones make them attractive candidates for the development of functional materials. acs.org Their ability to form stable metal complexes and participate in various chemical transformations allows for their incorporation into more complex material architectures.
Incorporation into Functional Materials
Hydrazones can be integrated into functional materials to impart specific properties, such as photo-responsiveness or sensing capabilities. acs.org The C=N bond in hydrazones can undergo E/Z isomerization upon light irradiation, a property that can be harnessed in the design of molecular switches.
While direct applications of this compound in this context are not widely reported, the fundamental principles suggest its potential. For instance, its metal complexes could exhibit interesting photophysical properties, making them suitable for applications in luminescent materials or sensors. The simple structure of this compound could be advantageous in fundamental studies of structure-property relationships in such materials.
Precursors for Advanced Material Scaffolds
Hydrazones can serve as building blocks for the construction of more complex, three-dimensional structures known as material scaffolds. nih.gov These scaffolds can have applications in areas such as catalysis, separation, and gas storage. The ability of hydrazones to form robust networks through coordination with metal ions is key to this application.
Inorganic-organic hybrid materials, for example, can be synthesized using hydrazone ligands and metal halides. rsc.org These materials combine the properties of both the organic and inorganic components, leading to novel functionalities. Although specific examples using this compound are not prevalent in the literature, its simple bifunctional nature makes it a conceivable candidate for the synthesis of such hybrid scaffolds. The resulting materials could possess porous structures with potential applications in catalysis or as host frameworks for other molecules.
Environmental Transformation and Fate of Acetaldehyde Hydrazones
Photodegradation Pathways
Photodegradation, or photolysis, involves the breakdown of chemical compounds by light energy. For acetaldehyde (B116499) hydrazone, this process can be initiated by the absorption of ultraviolet (UV) radiation present in sunlight, leading to the cleavage of chemical bonds and the formation of new products.
The photolytic transformation of (1Z)-acetaldehyde hydrazone can proceed through several mechanisms, primarily involving the excitation of the molecule upon absorbing photons. Research on similar compounds suggests that the C=N double bond and the N-N single bond are potential sites for photolytic activity.
E/Z Isomerization : Upon irradiation, hydrazone derivatives can undergo configurational changes. Solutions of similar hydrazone compounds irradiated with a mercury lamp have shown photochemical isomerization, leading to a transformation between the E and Z isomers. scielo.br This process represents a change in the compound's spatial arrangement rather than its degradation into smaller molecules but is a primary photophysical response. scielo.br
Bond Cleavage : More energetic photolytic processes can lead to the cleavage of covalent bonds. For hydrazones, the N-N bond is often considered susceptible to homolytic cleavage, which would result in the formation of radical species. researchgate.net Studies on the photolysis of acetaldehyde itself, a potential product of hydrazone hydrolysis, show that dissociation occurs from an excited singlet state, leading to radical products like methyl (CH₃) and formyl (HCO) radicals. nih.gov A similar cleavage of the acetaldehyde hydrazone molecule could generate various reactive radical intermediates.
Photo-oxidation : In the presence of oxygen and sunlight, photo-oxidation can occur. The photolysis of acetaldehyde in the air yields products such as carbon monoxide (CO), methane (B114726) (CH₄), and carbon dioxide (CO₂). nih.gov These transformations are driven by a series of complex radical reactions initiated by the initial photolytic cleavage of the molecule. nih.gov Similar oxidative pathways could contribute to the degradation of acetaldehyde hydrazone in the atmosphere.
Direct studies identifying the specific photoproducts of this compound are limited. However, based on the mechanisms described and studies of related compounds, several products can be anticipated.
Primary Products : The photolysis of acetaldehyde in the air has been studied extensively, with three primary processes identified that lead to the formation of methane (CH₄), carbon monoxide (CO), and, through secondary reactions, carbon dioxide (CO₂). nih.gov
Complex Products : In aqueous environments, particularly in the presence of other organic matter and dissolved metals, photochemical reactions can be more complex. Studies on solar-irradiated crude oil in seawater have identified a wide array of aldehyde and ketone photoproducts, which were analyzed after derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH). acs.org These products included dicarbonyls, hydroxycarbonyls, and oxo-carboxylic acids, indicating that complex oxidation processes occur. acs.org The photodegradation of acetaldehyde hydrazone could potentially follow similar complex pathways in natural waters.
| Potential Photodegradation Process | Initiating Factor | Likely Products |
| Isomerization | UV Irradiation | (1E)-acetaldehyde hydrazone scielo.br |
| Homolytic Cleavage | UV Irradiation | Radical Intermediates (e.g., aminyl radicals) acs.org |
| Photo-oxidation | UV Irradiation in Air | Methane (CH₄), Carbon Monoxide (CO), Carbon Dioxide (CO₂) nih.gov |
Hydrolytic Stability and Degradation
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. Hydrazones are generally susceptible to hydrolysis, which represents a significant degradation pathway in aqueous environments. wikipedia.org This reaction is reversible, involving the cleavage of the C=N double bond to yield the parent carbonyl compound and hydrazine (B178648). wikipedia.orgraineslab.com
The rate of hydrazone hydrolysis is highly dependent on pH. researchgate.net The reaction is typically catalyzed by acid, with the rate increasing as the pH decreases. raineslab.comnih.gov
Mechanism : The hydrolysis is accelerated by protonation of the nitrogen atom, which increases the electrophilicity of the carbon atom in the C=N bond, making it more susceptible to nucleophilic attack by water. raineslab.comuni-muenchen.de
Kinetic Studies : Detailed kinetic studies on isostructural hydrazones show a clear trend of increasing hydrolysis rates at lower pH values. raineslab.comnih.gov For example, the half-life for the hydrolysis of a simple alkylhydrazone can be orders of magnitude shorter at pD 5.0 compared to pD 9.0. nih.gov While aryl and acyl hydrazones are often kinetically inert under neutral conditions, bis-aliphatic hydrazones, which are structurally similar to acetaldehyde hydrazone, have been shown to form and hydrolyze rapidly at physiological pH (around 7.4) without the need for a catalyst. uni-muenchen.deddmckinnon.com The rate constants for the hydrolysis of various hydrazones have been shown to be strongly pH-dependent. researchgate.net
The table below, based on data for structurally similar hydrazones, illustrates the typical effect of pH on the rate of hydrolysis.
| Compound Type | pH / pD | Relative Hydrolysis Rate / Stability | Reference |
| Methylhydrazone | 7.0 | Half-life significantly shorter than oxime (~600-fold) | nih.gov |
| Alkyl Hydrazones | Acidic (low pH) | Rate increases as pH decreases | raineslab.comresearchgate.netuni-muenchen.de |
| Alkyl Hydrazones | Neutral (pH ~7) | 10² to 10³-fold more sensitive to hydrolysis than oximes | wikipedia.org |
| Bis-aliphatic Hydrazone | 7.3 | Maximal rate of formation observed at physiological pH | ddmckinnon.com |
| Bis-aliphatic Hydrazone | 4.2 | Slower formation compared to pH 7.3 | ddmckinnon.com |
The hydrolysis of this compound is a cleavage reaction that results in the formation of its constituent aldehyde and hydrazine precursors. wikipedia.orgresearchgate.net
The general reaction is as follows: R₂C=N−NR'₂ + H₂O ⇌ R₂C=O + H₂N−NR'₂ wikipedia.org
For this compound, the specific products are:
Acetaldehyde
Hydrazine
This reaction is reversible, and an excess of a carbonyl compound can be used experimentally to trap the liberated hydrazine and drive the reaction toward completion. raineslab.com
Biogeochemical Cycling (excluding ecotoxicology)
The biogeochemical cycling of this compound involves its transformation and transport within various environmental compartments, with biological processes playing a crucial role in its degradation. While acetaldehyde itself does not persist in the environment, its continuous release and formation can lead to chronic exposure for biota near its sources. canada.ca
A key aspect of the biogeochemical fate of acetaldehyde hydrazone is its susceptibility to microbial degradation. Specific microorganisms have evolved enzymatic pathways to utilize hydrazones as a source of carbon and nitrogen.
Microbial Degradation : Research has identified microorganisms, such as the yeast Candida palmioleophila, that can assimilate and degrade acetaldehyde hydrazones. researchgate.netnih.gov This degradation is not a simple hydrolysis but a more complex oxidative process. researchgate.net
Enzymatic Pathway : The key enzyme in this pathway is a hydrazone dehydrogenase (Hdh). nih.gov This enzyme, which belongs to the aldehyde dehydrogenase superfamily, catalyzes the oxidative hydrolysis of the C=N double bond. nih.gov
Biodegradation Products : Unlike chemical hydrolysis which yields acetaldehyde and hydrazine, the enzymatic reaction catalyzed by Hdh produces the corresponding hydrazide and acetate (B1210297). researchgate.netnih.gov For example, the degradation of adipic acid bis(ethylidene hydrazide), an acetaldehyde hydrazone derivative, yields adipic acid dihydrazide and acetate. nih.gov This biological pathway represents a significant departure from simple chemical degradation, converting the hydrazone into less harmful compounds that the organism can assimilate. researchgate.net Similar NAD⁺- or NADP⁺-dependent hydrazone dehydrogenases have also been identified in bacteria like Pseudomonas aeruginosa. asm.org
This biological pathway is a critical sink for acetaldehyde hydrazones in the environment, effectively removing them from ecosystems where suitable microbial populations exist.
| Process | Organism/Enzyme | Substrate | Products | Reference |
| Oxidative Hydrolysis | Candida palmioleophila (Yeast) / Hydrazone Dehydrogenase (Hdh) | Acetaldehyde Hydrazones | Corresponding Hydrazide and Acetate | researchgate.netnih.gov |
| Oxidative Hydrolysis | Pseudomonas aeruginosa (Bacteria) / Hydrazone Dehydrogenase (HDH) | Hydrazones | Corresponding Hydrazides and Acids | asm.org |
Interaction with Environmental Microorganisms (non-toxic effects)
The transformation of this compound in the environment is significantly influenced by microbial activity. Various microorganisms residing in soil and aquatic ecosystems possess the enzymatic machinery to metabolize hydrazone compounds.
Research has identified that certain yeasts and bacteria can utilize hydrazones as a source of carbon and nitrogen for their growth. nih.govasm.org For instance, the yeast Candida palmioleophila MK883, isolated from soil, has been shown to degrade and assimilate hydrazone compounds. nih.gov Similarly, bacteria such as Pseudomonas aeruginosa have demonstrated the ability to metabolize hydrazones. asm.org
The key enzymatic pathway for the microbial degradation of acetaldehyde hydrazones involves an enzyme known as hydrazone dehydrogenase (HDH) . nih.govasm.org This enzyme, which belongs to the aldehyde dehydrogenase (ALDH) superfamily, catalyzes the oxidative hydrolysis of the carbon-nitrogen double bond (C=N) in the hydrazone molecule. nih.govasm.org This enzymatic cleavage breaks down the acetaldehyde hydrazone into a corresponding hydrazide and acetate. nih.gov The resulting acetate can then be assimilated by the microorganism and enter its central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, to produce energy and biomass. mst.dk
The process of microbial degradation of acetaldehyde hydrazones can be summarized in the following steps:
Enzyme Induction: The presence of the hydrazone compound can induce the expression of the gene encoding for hydrazone dehydrogenase in some microorganisms. nih.gov
Oxidative Hydrolysis: The hydrazone dehydrogenase enzyme attacks the C=N double bond of the this compound.
Product Formation: This reaction yields a hydrazide and acetate. nih.gov
Assimilation: The acetate is then utilized by the microorganism as a carbon and energy source. nih.gov
It is important to note that while some microorganisms can degrade hydrazones, the efficiency of this process can be influenced by the specific structure of the hydrazone and the environmental conditions.
Table 1: Microbial Interaction with Acetaldehyde Hydrazones
| Interaction Type | Key Microorganisms | Enzymatic Pathway | Resulting Products |
|---|---|---|---|
| Biodegradation | Candida palmioleophila (Yeast), Pseudomonas aeruginosa (Bacteria) | Oxidative hydrolysis via Hydrazone Dehydrogenase (HDH) | Hydrazide, Acetate |
| Assimilation | Various soil and aquatic bacteria | Tricarboxylic Acid (TCA) Cycle | Energy (ATP), Biomass |
Degradation in Soil and Aquatic Environments (non-toxicology)
The persistence of this compound in soil and aquatic environments is governed by both biotic and abiotic degradation processes.
Abiotic Degradation:
One of the primary abiotic degradation pathways for hydrazones is hydrolysis . Hydrazones are known to be susceptible to hydrolysis, a chemical reaction with water, which cleaves the C=N bond. researchgate.netnih.govwikipedia.org This reaction is generally catalyzed by acidic conditions. nih.gov In the case of acetaldehyde hydrazone, hydrolysis would yield acetaldehyde and the corresponding hydrazine or hydrazide. researchgate.net The rate of hydrolysis is dependent on factors such as pH and temperature. nih.gov
Biotic Degradation:
As discussed in the previous section, microbial degradation is a significant pathway for the transformation of acetaldehyde hydrazones in both soil and water. The rate of biodegradation will depend on the presence and activity of competent microbial populations, as well as environmental factors such as nutrient availability, temperature, and oxygen levels. massey.ac.nzacs.org
The degradation of the likely hydrolysis product, acetaldehyde , is well-documented. Acetaldehyde is readily biodegradable in soil, sewage, and natural waters. inchem.orgcanada.caepa.gov Numerous bacteria in freshwater, estuarine, and marine environments can utilize acetaldehyde as a carbon source, converting it to less harmful substances. essex.ac.uknih.gov
Fate in Soil:
In the soil environment, the mobility and bioavailability of this compound will be influenced by sorption processes. Sorption is the attachment of chemicals to soil particles, which is largely governed by the organic matter content of the soil and the chemical properties of the compound. mst.dknih.govirost.ir Based on the properties of its parent compound, acetaldehyde, which has a low soil sorption potential, it is anticipated that this compound would be relatively mobile in the soil column. who.int However, the specific sorption characteristics would need to be experimentally determined.
Table 2: Environmental Degradation Pathways of Acetaldehyde Hydrazone
| Degradation Type | Environment | Process | Key Factors | Primary Degradation Products |
|---|---|---|---|---|
| Abiotic | Aquatic | Hydrolysis | pH, Temperature | Acetaldehyde, Hydrazine/Hydrazide |
| Abiotic | Aquatic (Surface) | Photodegradation | Sunlight Intensity | Varies (specific data unavailable) |
| Biotic | Soil & Aquatic | Microbial Degradation | Microbial Population, Nutrients, Temperature, Oxygen | Hydrazide, Acetate |
| Biotic | Soil & Aquatic | Degradation of Acetaldehyde | Microbial Population | Acetate, Carbon Dioxide |
Advanced Analytical Methods for Detection and Quantification of 1z Acetaldehyde Hydrazone
Chromatographic Techniques
Chromatographic methods are central to the analysis of (1Z)-acetaldehyde hydrazone, primarily through the derivatization of acetaldehyde (B116499) with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH). mdpi.comnih.gov This process converts the volatile and reactive acetaldehyde into a more stable and detectable hydrazone derivative. nih.govresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For acetaldehyde, direct analysis is possible, but derivatization is often employed to enhance sensitivity and specificity, especially for trace-level detection. mdpi.comsemanticscholar.org
Derivatization with agents such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) increases the volatility of the resulting oxime, making it suitable for GC-MS analysis. semanticscholar.org Headspace solid-phase microextraction (HS-SPME) with on-fiber derivatization is a common sample preparation technique that allows for the pre-concentration of volatile aldehydes from various matrices, such as human blood or urine, before GC-MS analysis. mdpi.comsemanticscholar.org This approach offers very low limits of detection (LOD), reaching into the nanomolar range. mdpi.com
GC-MS provides not only quantitative data but also structural information through the mass spectra of the fragments, aiding in the confident identification of the target analyte. wiley.com However, the thermal stability of some hydrazone derivatives can be a limitation, as degradation of larger carbonyl hydrazones can occur in the GC injector. sigmaaldrich.com
Table 1: GC-MS Methods for Acetaldehyde Derivative Analysis
| Derivative | Sample Matrix | Sample Preparation | Detection Limit | Reference |
| PFBHA-oxime | Human Blood | HS-SPME with on-fiber derivatization | 0.006 nM (for hexanal) | mdpi.com |
| PFBHA-oxime | Urine | HS-SPME | Not Specified | semanticscholar.org |
| DNPH-hydrazone | Mineral Water | Solid Phase Extraction (SPE) | 9.8 µg/L | researchgate.net |
| PFBOA-oxime | Water | Headspace Derivatization | Not Specified | researchgate.net |
High-Performance Liquid Chromatography (HPLC) with Various Detectors
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound, typically as its 2,4-dinitrophenylhydrazone (DNPH) derivative. lookchem.comnih.gov This method is particularly suitable for analyzing samples where the analyte is not sufficiently volatile for GC or is thermally labile. sigmaaldrich.com
The derivatization of acetaldehyde with DNPH in an acidic medium produces a stable, colored product, acetaldehyde-2,4-dinitrophenylhydrazone, which can be readily detected by UV-Vis detectors. nih.govauroraprosci.comresearchgate.net The reaction conditions, such as pH, temperature, and reagent concentration, are optimized to ensure complete derivatization. nih.govnih.gov A typical HPLC method involves a reversed-phase (RP) C18 column and a gradient elution with a mobile phase consisting of acetonitrile (B52724) and water. nih.govauroraprosci.com
Various detectors can be coupled with HPLC for the analysis of acetaldehyde hydrazones:
UV-Vis Detector: This is the most common detector used, typically monitoring the absorbance at around 360 nm, which is the maximum absorbance wavelength for many DNPH derivatives. auroraprosci.comresearchgate.net
Diode Array Detector (DAD): Provides spectral information, which aids in peak identification and purity assessment. mdpi.com
Mass Spectrometry (MS): HPLC-MS, particularly with atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI), offers high selectivity and sensitivity, allowing for the unambiguous identification and quantification of different hydrazones based on their mass-to-charge ratio and fragmentation patterns. mdpi.comwiley.com
Fluorescence Detector: Derivatization with specific fluorescent reagents, such as 2-diphenylacetyl-1,3-indandione-1-hydrazone, allows for highly sensitive fluorescence detection. nih.gov
Table 2: HPLC Conditions for Acetaldehyde-DNPH Analysis
| Parameter | Condition | Reference |
| Column | Welch Uitisil® XB-C18, 4.6×250mm, 5μm | auroraprosci.com |
| Mobile Phase | Acetonitrile:Water (65:35) | auroraprosci.com |
| Flow Rate | 1.0 mL/min | auroraprosci.com |
| Detection | UV at 360 nm | auroraprosci.com |
| Temperature | 30°C | auroraprosci.com |
| Injection Volume | 20 µL | auroraprosci.com |
Electrochemical Methods
Electrochemical methods offer a promising alternative to chromatographic techniques, providing advantages such as rapid analysis, high sensitivity, and the potential for miniaturization and portability. nih.govacs.org
Voltammetric Analysis for Redox Behavior
Cyclic voltammetry (CV) is a key electrochemical technique used to study the redox behavior of hydrazones. nih.govmdpi.com By scanning the potential applied to an electrode and measuring the resulting current, CV can provide information about the oxidation and reduction potentials of the analyte. mdpi.com Studies have shown that aldehyde-derived hydrazones are electrochemically active and can undergo oxidation at specific potentials. nih.gov For instance, the anodic oxidation of a hydrazone can initiate various chemical transformations, which can be harnessed for synthetic purposes or analytical detection. nih.gov The oxidation potential of a hydrazone can be influenced by its molecular structure and the surrounding chemical environment. nih.govmdpi.com
Sensor Development based on Electrochemical Properties
The electrochemical properties of hydrazones and their parent aldehydes are being exploited to develop novel sensors. These sensors often rely on the modification of electrode surfaces with materials that enhance the electrochemical response.
For example, electrochemical biosensors for acetaldehyde have been developed using enzymes like aldehyde dehydrogenase. acs.orgresearchgate.net In one such sensor, the enzyme catalyzes the oxidation of acetaldehyde, and the resulting change in current is measured. researchgate.net The sensitivity and selectivity of these sensors can be improved by incorporating nanomaterials, such as reduced graphene oxide and conductive polymers, onto the electrode surface. acs.orgmdpi.com These materials increase the electrode's surface area and conductivity, facilitating a more efficient electrochemical reaction. acs.orgmdpi.com Amperometry and differential pulse voltammetry are common techniques used for quantification with these sensors, offering low detection limits. acs.org
Spectrophotometric and Fluorimetric Assays
Spectrophotometric and fluorimetric assays are widely used for the quantification of acetaldehyde, often through enzymatic reactions or derivatization to form a colored or fluorescent product. megazyme.comabcam.com
Spectrophotometric methods can be based on the reaction of acetaldehyde with a specific reagent to produce a chromophore that absorbs light at a particular wavelength. researchgate.net For instance, the reaction of hydrazine (B178648) derivatives with metal ions can form colored complexes that can be quantified spectrophotometrically. researchgate.net Enzymatic assay kits are also commercially available, where acetaldehyde is oxidized by aldehyde dehydrogenase in the presence of NAD+, leading to the formation of NADH, which can be measured by the increase in absorbance at 340 nm. megazyme.com
Fluorimetric assays offer higher sensitivity compared to spectrophotometric methods. nih.gov These assays involve the use of fluorescent probes that react with acetaldehyde or its derivatives to produce a highly fluorescent compound. nih.govnih.gov For example, a fluorometric assay kit for acetaldehyde utilizes a probe that, in the presence of acetaldehyde and aldehyde dehydrogenase, generates a fluorescent product with an excitation/emission maximum of 535/587 nm. abcam.com The intensity of the fluorescence is directly proportional to the acetaldehyde concentration, allowing for quantification down to sub-micromolar levels. abcam.comnih.gov
Table 3: Comparison of Spectrophotometric and Fluorimetric Assays for Acetaldehyde
| Method | Principle | Detection Wavelength | Limit of Detection | Reference |
| Spectrophotometry | Enzymatic (ALDH/NAD+) | 340 nm | 0.18 mg/L | megazyme.com |
| Fluorimetry | Enzymatic with fluorescent probe | Ex/Em = 535/587 nm | Not specified, high sensitivity | abcam.com |
| Fluorimetry (Derivative) | Reaction with 2-diphenylacetyl-1,3-indandione-1-hydrazone | Not Specified | High Sensitivity | nih.gov |
UV-Vis Spectroscopy for Concentration Determination
UV-Vis spectroscopy is a fundamental and widely accessible technique for quantifying compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. This compound and, more commonly, its derivatives are well-suited for this type of analysis. The principle behind quantification is the Beer-Lambert Law, which states a linear relationship between the absorbance of a solution and the concentration of the absorbing species.
The direct analysis of simple, unconjugated hydrazones may offer limited sensitivity. Therefore, a common and highly effective strategy involves the derivatization of acetaldehyde with a chromophoric reagent to form a stable hydrazone with strong UV-Vis absorption properties. A preeminent agent for this purpose is 2,4-dinitrophenylhydrazine (DNPH), which reacts with acetaldehyde to form acetaldehyde 2,4-dinitrophenylhydrazone. nih.gov This derivative possesses a distinct color and absorbs strongly in the visible range, significantly enhancing detection. The analysis of carbonyl compounds as their DNPH derivatives is a standard method recommended by environmental agencies for air quality monitoring. restek.comwiley.com
To determine the concentration of the hydrazone, a calibration curve is first established. rsc.org This is achieved by preparing a series of standard solutions of the purified hydrazone at known concentrations and measuring their absorbance at the wavelength of maximum absorption (λmax). rsc.org The absorbance values are then plotted against the corresponding concentrations, yielding a linear graph. The slope of this line corresponds to the molar absorptivity (ε) according to the Beer-Lambert law, a key parameter indicating the compound's ability to absorb light. rsc.org The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. rsc.org For complex mixtures, UV-Vis detection is often coupled with a separation technique like high-performance liquid chromatography (HPLC). wiley.com In HPLC-UV analysis, the hydrazone is detected as it elutes from the column, with the detector typically set to the λmax of the target analyte, often around 360 nm for DNPH derivatives. wiley.com
Table 1: Spectroscopic Properties of Acetaldehyde 2,4-Dinitrophenylhydrazone This table is interactive. Click on the headers to sort.
| Parameter | Value | Solvent | Reference |
|---|---|---|---|
| λmax | ~360 nm | Acetonitrile | wiley.comacs.org |
| Molar Absorptivity (ε) | Varies with conditions | Various | rsc.org |
Fluorescence Derivatization for Enhanced Detection
For applications requiring even higher sensitivity than UV-Vis spectroscopy can offer, fluorescence derivatization is a powerful alternative. This technique involves reacting the target analyte, this compound, or more commonly the parent acetaldehyde, with a fluorogenic or fluorescent labeling agent. The resulting product is highly fluorescent, allowing for detection at very low concentrations.
The reaction chemistry is straightforward: a hydrazine- or hydrazide-containing fluorescent label reacts specifically with the carbonyl group of an aldehyde (like acetaldehyde) to form a stable, fluorescent hydrazone. interchim.frnih.gov This approach offers several advantages:
Enhanced Sensitivity: Fluorescence is inherently more sensitive than absorbance, enabling the detection of analytes at trace levels.
High Specificity: The reaction between the hydrazide function of the reagent and the carbonyl group is highly specific, reducing interference from other compounds in the sample matrix. interchim.fr
Improved Chromatographic Separation: Many fluorescent tags are hydrophobic, which can increase the retention of otherwise highly polar analytes on reversed-phase HPLC columns, leading to better separation from interfering peaks. nih.gov
A variety of fluorescent hydrazide reagents are commercially available, covering a wide range of excitation and emission wavelengths. interchim.fr One classic example is dansylhydrazine, which has long been used to label carbonyl-containing molecules. nih.gov More modern approaches utilize advanced fluorophores to create "light-up" probes. For instance, a "DarkZone" system has been developed where a fluorescent-tagged hydrazine is initially paired with a quencher-aldehyde, rendering the reagent non-fluorescent. nih.gov When this "dark hydrazone" reacts with a target aldehyde like acetaldehyde, the quencher is released, resulting in a significant increase in fluorescence signal—up to a 30-fold enhancement. nih.govnih.gov
Table 2: Examples of Fluorescent Reagents for Aldehyde Derivatization This table is interactive. Click on the headers to sort.
| Reagent Type | Example Reagent | Principle of Detection | Reference |
|---|---|---|---|
| Standard Fluorescent Hydrazide | Dansylhydrazine | Forms a fluorescent hydrazone | nih.gov |
| Standard Fluorescent Hydrazide | FluoProbes® Hydrazides | Forms a fluorescent hydrazone with various spectral properties | interchim.fr |
| Fluorogenic Hydrazone Transfer | DarkZone Dyes | Quencher release upon reaction with target aldehyde leads to fluorescence "light-up" | nih.govnih.gov |
Sample Preparation and Matrix Effects in Complex Samples (non-biological, non-clinical)
The accurate analysis of this compound or its precursors in complex non-biological matrices, such as environmental air or water, is highly dependent on effective sample preparation and the mitigation of matrix effects. nih.gov The goal of sample preparation is to isolate the analyte from interfering components, concentrate it to detectable levels, and convert it into a form suitable for analysis. oup.com
A prominent example is the analysis of acetaldehyde in ambient air. restek.comrestek.com The standard method involves drawing a known volume of air through a solid-phase extraction (SPE) cartridge packed with a sorbent like silica (B1680970) gel that has been coated with an acidic solution of 2,4-dinitrophenylhydrazine (DNPH). restek.comresearchgate.net As the air passes through, acetaldehyde is trapped and simultaneously derivatized to form the stable, non-volatile acetaldehyde 2,4-dinitrophenylhydrazone. restek.com The hydrazone is then eluted from the cartridge with a small volume of an organic solvent, typically acetonitrile. restek.com This procedure effectively concentrates the analyte and removes many potential interferences. oup.com A final purification step may involve using a reversed-phase SPE cartridge to remove excess DNPH reagent before HPLC analysis. oup.com
Matrix effects are a significant challenge in the analysis of complex samples, as co-extracted compounds can interfere with the quantification of the target analyte. nih.govchromatographyonline.com These effects can manifest as either signal suppression or enhancement. For example, in the DNPH method for air analysis, high concentrations of ozone or nitrogen dioxide in the sampled air can generate interfering byproducts. acs.org Nitrogen dioxide, for instance, can lead to the formation of 2,4-dinitrochlorobenzene when hydrochloric acid is used as the catalyst, which can interfere with the analysis. acs.org In the analysis of environmental water samples, high salt content or the presence of other organic pollutants can also cause significant matrix effects. mdpi.com
Strategies to assess and mitigate matrix effects include:
Methodical Clean-up: Implementing thorough sample clean-up procedures, such as multi-step SPE, to remove as many interfering compounds as possible. nih.gov
Internal Standards: The use of a stable isotope-labeled version of the analyte (e.g., d4-acetaldehyde-DNPH) as an internal standard is a highly effective way to compensate for matrix effects and variations in instrument response. researchgate.net
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that closely resembles the composition of the unknown samples can help to compensate for systematic interferences. chromatographyonline.com
Standard Addition: In this method, known amounts of the analyte are added directly to aliquots of the sample. This approach creates a calibration curve within the sample's own matrix, providing a highly accurate way to correct for matrix effects, although it is more time-consuming. chromatographyonline.com
By combining robust sample preparation techniques with strategies to overcome matrix effects, it is possible to achieve reliable and accurate quantification of this compound and related compounds in challenging non-biological samples.
Fundamental Biological Interactions of Acetaldehyde Hydrazones Molecular and Enzymatic Level, Excluding Clinical Implications
Enzyme Inhibition Studies (In Vitro)
Detailed in vitro studies focusing on (1Z)-acetaldehyde hydrazone as a direct inhibitor of specific enzyme active sites are not extensively available in the current scientific literature. Research on hydrazones often involves more complex structures designed for specific therapeutic targets. nih.govnih.gov
There is a lack of specific data identifying enzymes that are directly targeted and inhibited by this compound in vitro. While various hydrazone derivatives have been synthesized and evaluated as inhibitors for enzymes like acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrases, these molecules are structurally distinct and more complex than acetaldehyde (B116499) hydrazone. nih.govacs.orgtandfonline.com Computational docking studies are frequently employed to predict the interaction of these complex hydrazones with enzyme active sites, but similar analyses for this compound are not readily found. ijcce.ac.irnih.govacs.orgmdpi.com
Given the absence of specific enzyme inhibition data for this compound, the mechanistic basis of any potential inhibitory action remains uncharacterized. For more complex hydrazones, inhibition mechanisms often involve the formation of hydrogen bonds and other non-covalent interactions within the enzyme's active site, but this is speculative for the title compound. acs.org
Molecular Recognition and Binding Studies
The molecular recognition and binding of this compound with biological macromolecules have not been a primary focus of research. Studies in this area tend to concentrate on larger, more functionalized hydrazone ligands, often in the context of metal complexes or specifically designed bioactive molecules.
One study demonstrated that the formation of a catalytic hydrazone, driven by ATP, could facilitate the hydrolysis of an RNA-model compound. wiley.comwiley.com This indicates a potential role for hydrazone formation in reactions involving RNA, but it does not describe the direct, non-covalent binding of a pre-formed, simple hydrazone to the RNA molecule. Similarly, while acetaldehyde itself is known to form adducts with proteins and DNA, the interaction profile of its hydrazone derivative is not well-documented. nih.govwho.int
While theoretical analysis suggests that the hydrazone moiety (R1R2C=N-NH2) can participate in hydrogen bonding, specific experimental studies detailing these interactions for this compound with biomacromolecules are lacking. acs.org The nitrogen atoms of the hydrazone group are nucleophilic and can act as hydrogen bond acceptors, while the N-H protons can act as donors. nih.gov Van der Waals forces would also contribute to any interaction, but without specific binding data, the nature and strength of these interactions remain speculative.
Cellular Uptake and Metabolism (In Vitro Cell-Free Systems or Cell Lines, excluding human/animal trials and toxicity)
Research has identified a specific metabolic pathway for the degradation of acetaldehyde hydrazones in certain microorganisms, which has been studied in vitro.
In vitro studies using cell lysates have shown that acetaldehyde hydrazone can be metabolized by a class of enzymes known as hydrazone dehydrogenases (HDH). nih.gov These enzymes belong to the aldehyde dehydrogenase (ALDH) superfamily. nih.govasm.org The metabolism of acetaldehyde hydrazone is not a simple hydrolysis but an "oxidative hydrolysis" reaction. nih.govresearchgate.net
The process involves the NAD(P)+-dependent oxidation and hydration of the C=N double bond. This reaction cleaves the bond to produce the corresponding hydrazide and acetate (B1210297). asm.orgresearchgate.net For example, a purified hydrazone dehydrogenase from the yeast Candida palmioleophila was shown to catalyze the NAD+-dependent oxidation of acetaldehyde hydrazones, producing the relevant hydrazide and acid. nih.gov
The production of this enzyme was found to be inducible by certain hydrazones. nih.gov Kinetic studies on related enzymes from Pseudomonas aeruginosa have determined kinetic constants for the degradation of various hydrazones, though specific values for this compound itself are not always detailed separately from other similar substrates. asm.org A study on the mechanism of hydrazine-induced DNA methylation also suggested that aldehyde dehydrogenase is important for the metabolic activation of the reaction product between hydrazine (B178648) and formaldehyde, a related process. dtic.mil
While specific cellular uptake mechanisms for this compound have not been detailed, it is known that small aldehydes like acetaldehyde readily diffuse through cell membranes. who.int Studies using fluorescent sensors have been developed to detect cellular acetaldehyde, indicating its presence and metabolism within cells. nih.gov The use of cell-free systems for studying metabolic pathways is a well-established technique that has been applied to understand the metabolism of various compounds, including the regeneration of ATP and the synthesis of chemicals, providing a platform for the potential study of acetaldehyde hydrazone metabolism. wikipedia.orgmdpi.com
Table of Kinetic Parameters for Hydrazone Dehydrogenase (HDH) and Aldehyde Dehydrogenase (ALDH) from Pseudomonas aeruginosa
This table presents data for related substrates as specific data for this compound was not available in the cited literature.
| Enzyme | Substrate | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹·mM⁻¹) |
|---|---|---|---|---|
| HdhA | Acetaldehyde | 0.003 ± 0.0002 | 1.5 ± 0.02 | 500 |
| HdhA | Valeric acid ethylidene hydrazide (VEH) | 0.04 ± 0.002 | 1.4 ± 0.03 | 35 |
| ExaC | Acetaldehyde | 0.002 ± 0.0001 | 1.3 ± 0.02 | 650 |
| ExaC | Valeric acid ethylidene hydrazide (VEH) | 0.02 ± 0.001 | 1.5 ± 0.02 | 75 |
Data sourced from reference asm.org.
Membrane Permeability Studies
The ability of a compound to traverse cellular membranes is a critical determinant of its biological activity. While direct studies on the membrane permeability of this compound are not extensively documented, research on related hydrazone structures provides significant insights into the factors governing their transport across lipid bilayers. The permeability of hydrazone derivatives is strongly influenced by their physicochemical properties, particularly lipophilicity and polarity. nih.gov
Synthetic hydrazones have been engineered to function as anion transporters across lipid bilayer membranes. rsc.orgresearchgate.net In these systems, the hydrazone moiety's NH protons are available for anion binding, which facilitates the transport process. rsc.org The efficiency of this transport can be modulated by structural modifications. For instance, attaching different aldehyde tails to a poly(acryloyl hydrazide) polymer was shown to influence its interaction with and location at the cell membrane. acs.org
The table below summarizes findings from studies on various hydrazone derivatives, illustrating the impact of structural features on membrane interaction.
| Hydrazone Type/Modification | Observation | Implication for Permeability | Citation |
| Hydroxyl-functionalised hydrazones | Can act as efficient anion transporters across lipid bilayers. | The core hydrazone structure can facilitate ion transport. | rsc.org |
| Acylhydrazones with varying lipophilicity | Transport activity across the bilayer membrane is modulated by lipophilicity (logP value). | Optimal lipophilicity is required for efficient membrane insertion and transport. | rsc.org |
| Hydrazide conjugated with a sugar derivative | Resulting hydrazone is too polar to cross the lipid bilayer. | High polarity inhibits membrane transport. | whiterose.ac.uknih.gov |
| Hydrazide conjugated with a pyridine (B92270) derivative | Resulting hydrazone is capable of crossing the lipid bilayer. | Increased lipophilicity enhances membrane transport. | whiterose.ac.uknih.gov |
| Poly(acryloyl hydrazide) with different aldehyde tails | Polymer interaction and location at the cell membrane is dependent on the attached hydrophobic tail. | Hydrophobic modifications influence membrane association. | acs.org |
Metabolic Transformation Pathways (in vitro enzymatic reactions)
The metabolic fate of this compound is primarily dictated by the enzymatic transformation of its hydrazone functional group. In vitro studies on various hydrazone compounds have identified several key metabolic pathways.
The most common metabolic reaction for aldehyde-derived hydrazones is enzymatic hydrolysis of the carbon-nitrogen double bond (C=N). medipol.edu.trresearchgate.net This reaction cleaves the molecule back into its constituent aldehyde and hydrazide/hydrazine. For this compound, this would yield acetaldehyde and hydrazine. Studies on adamantane (B196018) hydrazone derivatives revealed that aldehyde-derived hydrazones are particularly susceptible to this metabolic hydrolysis. medipol.edu.tr This enzymatic hydrolysis was observed to be independent of co-factors like NADPH, suggesting the involvement of hydrolase enzymes. medipol.edu.tr
A second, distinct pathway involves oxidative metabolism. A novel hydrazone dehydrogenase enzyme, isolated from the yeast Candida palmioleophila, was found to catalyze an NAD+-dependent "oxidative hydrolysis" of the C=N bond. researchgate.net This unique reaction results in the formation of the corresponding hydrazide and an acid. researchgate.net In the case of an acetaldehyde-derived hydrazone, this pathway would yield the corresponding hydrazide and acetic acid. researchgate.net
Other enzyme systems may also contribute to hydrazone metabolism. Cytochrome P-450 enzymes are known to oxidize the carbon-nitrogen bond of monoalkylhydrazines, a process that involves hydrazone intermediates and results in the formation of aldehyde metabolites. nih.gov Furthermore, transaminase enzymes have been shown to convert hydrazones into amines. ucl.ac.uk This transformation is believed to occur via an initial hydrolysis of the hydrazone to form an aldehyde in situ, which is then aminated by the transaminase. ucl.ac.uk
The table below details the known enzymatic reactions involved in the metabolism of hydrazone compounds.
| Metabolic Pathway | Enzyme(s) Involved | Reaction Description | Products from this compound | Citation |
| Hydrolysis | Hydrolases | Cleavage of the C=N double bond. | Acetaldehyde and Hydrazine | medipol.edu.trresearchgate.net |
| Oxidative Hydrolysis | Hydrazone Dehydrogenase (Hdh) | NAD+-dependent oxidation and hydration of the C=N bond. | Hydrazide and Acetic Acid | researchgate.net |
| Oxidation | Cytochrome P-450 | Oxidation of the carbon-nitrogen bond. | Potential for various oxidized metabolites. | nih.gov |
| Conversion to Amine | Transaminases (TAms) | In situ hydrolysis to an aldehyde, followed by amination. | Ethylamine | ucl.ac.uk |
Q & A
Basic Research Questions
Q. What are the standard analytical methods for detecting and quantifying (1Z)-acetaldehyde hydrazone in complex matrices?
- Methodological Answer : The most widely accepted approach involves derivatizing acetaldehyde with 2,4-dinitrophenylhydrazine (DNPH) to form hydrazones, followed by reverse-phase HPLC or GC separation. Key steps include:
- Pre-concentration : Cryogenic sampling to trap volatile acetaldehyde.
- Deproteinization : Removal of interfering biomolecules in biological matrices.
- Derivatization : Reaction with DNPH under acidic conditions (e.g., phosphoric acid) to form stable hydrazones.
- Chromatography : Optimized mobile phases (e.g., acetonitrile/water gradients) and detection via UV/Vis at 360–370 nm for DNPH derivatives. Calibration curves using authentic standards are critical for quantification .
Q. How is this compound synthesized, and what conditions favor the Z-isomer?
- Methodological Answer : The Z-isomer is typically synthesized by reacting acetaldehyde with hydrazine derivatives (e.g., phenylhydrazine) under controlled pH and solvent conditions. To favor the Z-isomer:
- Use low phosphoric acid concentrations (≤0.35% v/v) during derivatization to minimize acid-catalyzed isomerization.
- Add buffering agents like Trizma™ base to stabilize the reaction medium.
- Monitor reaction progress via HPLC to track isomer ratios .
Q. What spectroscopic techniques confirm the structural identity of this compound?
- Methodological Answer :
- Mass Spectrometry (MS) : Selected ion monitoring (SIM) at m/z 224–225 for deuterated analogs identifies isotopic patterns .
- NMR/IR : Computational studies (e.g., DFT/B3LYP) predict vibrational frequencies and chemical shifts, validated against experimental data from X-ray crystallography .
Advanced Research Questions
Q. How do reaction conditions influence Z/E isomerization during sample preparation?
- Methodological Answer : Isomerization is pH- and acid-concentration-dependent. For example:
- Phosphoric Acid : Higher concentrations (>0.35% v/v) promote E-isomer formation. Recovery experiments show 85–95% Z-isomer retention at lower acid levels .
- Temperature : Storage at 4°C minimizes thermal isomerization.
- Resolution : Use chiral columns or ion-pair chromatography to separate isomers. Collaborative studies recommend standardized protocols to ensure reproducibility across labs .
Q. How can computational methods like DFT improve understanding of this compound’s properties?
- Methodological Answer :
- Structural Optimization : DFT/B3LYP with 6-311++G(d,p) basis sets accurately predicts bond lengths and angles, aligning with X-ray data (e.g., C=N bond: 1.28 Å calculated vs. 1.29 Å experimental) .
- Spectroscopic Predictions : Gauge-Including Atomic Orbital (GIAO) calculations simulate ¹H/¹³C NMR shifts, aiding in peak assignment without costly deuterated solvents.
- Reactivity Insights : Molecular electrostatic potential (MEP) maps identify nucleophilic/electrophilic sites for reaction design .
Q. What causes data contradictions in quantifying isomers across studies, and how are they resolved?
- Methodological Answer : Discrepancies arise from:
- Chromatographic Variability : Differences in column chemistry (e.g., C18 vs. phenyl-hexyl) affect isomer resolution.
- Calibration Standards : Use of non-certified reference materials skews quantification.
- Resolution : Collaborative studies (e.g., CORESTA Monitor Test Piece CM6) validate methods via inter-laboratory trials, establishing reproducibility thresholds (e.g., ±5% RSD for acetaldehyde) .
Q. How does pH impact derivatization efficiency and stability of this compound?
- Methodological Answer :
- Derivatization : Optimal pH 2–3 (maintained by phosphoric acid) ensures complete DNPH reaction while minimizing hydrolysis.
- Stability : Buffering with Trizma™ base (pH 7–8) post-derivatization prevents acid-induced degradation during storage .
Methodological Considerations from Key Studies
- Isomer Separation : (Table 4) shows Z-isomer recovery >90% at 0.35% phosphoric acid, dropping to 75% at 1.0%.
- Computational Validation : reports <2% deviation between DFT-predicted and experimental IR frequencies.
- Collaborative Calibration : highlights intra-lab RSD <3% for acetaldehyde in smoke matrices using standardized DNPH protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
